3-(Ethoxymethyl)-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBFWJFRDIZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390038 | |
| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-85-6 | |
| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(ethoxymethyl)-4-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate. The synthesis is strategically designed as a two-step process commencing with the readily available and bio-renewable starting material, vanillin. The initial step involves the selective reduction of the aldehyde functionality of vanillin to afford 3-(hydroxymethyl)-4-methoxybenzaldehyde, commonly known as vanillyl alcohol. The subsequent step details the etherification of the benzylic alcohol to the desired ethoxymethyl ether via a Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as a key building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the reactive aldehyde group and the protected hydroxymethyl moiety, make it a versatile intermediate for introducing the vanillyl core into more complex molecular architectures. The strategic placement of the ethoxymethyl ether serves as a protective group for the benzylic alcohol, allowing for selective transformations at other positions of the molecule. This guide elucidates a logical and practical synthetic route, emphasizing procedural reliability and scientific rationale.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 3-(ethoxymethyl)-4-methoxybenzaldehyde is most effectively achieved through a two-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin). This pathway is advantageous due to the low cost and high availability of vanillin, a natural product derivable from lignin.
The overall transformation is depicted below:
Figure 1: Proposed two-step synthesis of 3-(ethoxymethyl)-4-methoxybenzaldehyde from vanillin.
Part 1: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (Vanillyl Alcohol)
The initial step in the synthetic sequence is the selective reduction of the aldehyde group of vanillin to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups (such as the aromatic ring and the phenol), and operational simplicity.
Mechanism of Aldehyde Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the desired alcohol. The phenolic hydroxyl group of vanillin will be deprotonated under basic conditions, but this does not interfere with the reduction of the aldehyde.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillin | 152.15 | 10.0 g | 0.0657 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 g | 0.0396 |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | (for NaBH₄ soln) | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 0.0657 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the vanillin is completely dissolved.
-
Cool the flask in an ice-water bath for 15-20 minutes.
-
In a separate beaker, prepare a solution of sodium borohydride (1.5 g, 0.0396 mol) in 20 mL of cold 1 M NaOH solution. Caution: Sodium borohydride reacts with acidic protons and water to release hydrogen gas. Prepare this solution just before use and handle it with care in a well-ventilated hood.
-
Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 20-30 minutes using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.[1][2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the pH is approximately 6-7. Caution: Hydrogen gas will be evolved during this step.
-
Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude vanillyl alcohol by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain a white crystalline solid.
Part 2: Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
The second step involves the conversion of the benzylic hydroxyl group of vanillyl alcohol to an ethoxymethyl ether. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an organohalide.[3][4] This reaction proceeds via an Sₙ2 mechanism.
Causality in Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the benzylic alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction system.[4]
-
Choice of Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) is ideal for the Williamson ether synthesis. It is capable of solvating the sodium alkoxide intermediate and does not possess acidic protons that would react with the sodium hydride.
-
Ethoxymethylating Agent: Chloromethyl ethyl ether (ClCH₂OCH₂CH₃) is the chosen electrophile for introducing the ethoxymethyl group. It is highly reactive in Sₙ2 reactions. Crucial Safety Note: Chloromethyl ethers are classified as potent carcinogens and should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5][6]
Synthesis of Chloromethyl Ethyl Ether (for in situ use or as a separate step)
For safety and to avoid storage of this hazardous material, it is often preferable to prepare chloromethyl ethyl ether immediately before use. A common method involves the reaction of ethanol, paraformaldehyde, and anhydrous hydrogen chloride.[7]
Reaction: CH₃CH₂OH + (CH₂O)n + HCl → ClCH₂OCH₂CH₃ + H₂O
Warning: This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Detailed Experimental Protocol for Ethoxymethylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Hydroxymethyl)-4-methoxybenzaldehyde | 154.16 | 5.0 g | 0.0324 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.43 g | 0.0357 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Chloromethyl Ethyl Ether | 94.54 | 3.37 g (3.2 mL) | 0.0357 |
| Saturated Ammonium Chloride Solution (NH₄Cl) | - | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser.
-
Under a nitrogen atmosphere, add sodium hydride (1.43 g of a 60% dispersion in mineral oil, 0.0357 mol) to the flask.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (50 mL) to the flask.
-
Dissolve 3-(hydroxymethyl)-4-methoxybenzaldehyde (5.0 g, 0.0324 mol) in anhydrous THF (50 mL) and add this solution to the dropping funnel.
-
Slowly add the alcohol solution to the sodium hydride suspension at 0 °C (ice-water bath). Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (3.37 g, 0.0357 mol) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[8][9]
-
Add water (50 mL) and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 3-(ethoxymethyl)-4-methoxybenzaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary and Characterization
The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.
| Compound | Appearance | Expected Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 3-(Hydroxymethyl)-4-methoxybenzaldehyde | White crystalline solid | 85-95 | 114-116 | ¹H NMR, ¹³C NMR, IR |
| 3-(Ethoxymethyl)-4-methoxybenzaldehyde | Colorless oil or low-melting solid | 70-85 | - | ¹H NMR, ¹³C NMR, IR, MS |
The expected ¹H NMR spectrum of the final product would show characteristic peaks for the ethoxymethyl group (a triplet for the methyl protons, a quartet for the methylene protons adjacent to the oxygen, and a singlet for the O-CH₂-O protons), in addition to the signals for the aromatic protons, the methoxy group, and the aldehyde proton.
Logical Relationships and Workflow
The following diagram illustrates the logical flow of the experimental work.
Figure 2: Detailed experimental workflow for the two-step synthesis.
Conclusion
The presented two-step synthetic pathway offers a reliable and scalable method for the preparation of 3-(ethoxymethyl)-4-methoxybenzaldehyde from the inexpensive and readily available starting material, vanillin. The guide provides detailed, step-by-step protocols with an emphasis on the underlying chemical principles and necessary safety precautions, particularly concerning the handling of hazardous reagents like sodium hydride and chloromethyl ethyl ether. This comprehensive guide should serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
- U.S. Patent No. 3,884,982. (1975). Process for preparing chloromethyl methyl ether. Google Patents.
-
Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]
-
Berliner, M. A., & Belecki, K. (n.d.). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. Amazon S3. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
LaboChemie. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde
This guide provides a comprehensive technical overview of 3-Ethoxy-4-methoxybenzaldehyde, a key aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, spectroscopic profile, and applications, with a focus on its role as a critical intermediate in pharmaceutical manufacturing.
Core Identity and Structure
3-Ethoxy-4-methoxybenzaldehyde is a disubstituted benzaldehyde derivative featuring both an ethoxy and a methoxy group on the aromatic ring. These functional groups significantly influence its reactivity and utility in organic synthesis.
Chemical Identifiers:
-
IUPAC Name: 3-ethoxy-4-methoxybenzaldehyde[1]
Below is a two-dimensional representation of the molecular structure.
Caption: Synthesis workflow for 3-Ethoxy-4-methoxybenzaldehyde.
Spectroscopic and Analytical Data
Confirmation of the structure and purity of 3-Ethoxy-4-methoxybenzaldehyde is typically achieved through various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8 ppm), the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 191 ppm), the aromatic carbons, and the carbons of the ethoxy and methoxy groups. [1]* IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group (typically around 1680-1700 cm⁻¹), as well as C-O stretching bands for the ether linkages and C-H stretching for the aromatic and aliphatic groups. [1]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.20, corresponding to the molecular weight of the compound. [1]
Applications in Research and Drug Development
3-Ethoxy-4-methoxybenzaldehyde is a versatile intermediate in organic synthesis, with significant applications in the pharmaceutical, fragrance, and agrochemical industries. [2]
-
Pharmaceutical Intermediate: Its most notable application is as a key starting material for the synthesis of Apremilast, a PDE4 inhibitor. [4]The benzaldehyde group provides a reactive handle for further chemical transformations to build the complex molecular structure of the final drug product.
-
Fragrance and Flavor Industry: The compound is also used in the formulation of aromatic compounds due to its pleasant scent profile. [2]* Organic Synthesis: As a derivatized benzaldehyde, it serves as a building block for a variety of more complex organic molecules. [3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Ethoxy-4-methoxybenzaldehyde.
Hazard Identification:
-
Causes skin irritation (H315). [1]* Causes serious eye irritation (H319). [1]* May cause respiratory irritation (H335). [1] Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood. [5]* Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. [5]* Avoid breathing dust or fumes. [5]* Wash hands thoroughly after handling. [5]* Store in a tightly closed container in a cool, dry place. [6] In case of exposure, follow standard first aid measures and seek medical attention if symptoms persist. [7]
References
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylbenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem. Retrieved February 7, 2026, from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved February 7, 2026, from [Link]
-
Zhongding. (2026, January 22). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved February 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved February 7, 2026, from [Link]
-
LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
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Technical Guide: 3-(Ethoxymethyl)-4-methoxybenzaldehyde
This technical guide focuses on 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6).[][2][3][4]
Critical Distinction Note: Researchers frequently confuse this compound with 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8), a high-volume intermediate for the PDE4 inhibitor Apremilast . The compound requested here contains an ethoxymethyl group (benzyl ether motif), whereas the Apremilast intermediate contains a direct ethoxy group (aryl ether). This guide strictly addresses the ethoxymethyl variant as requested.
CAS Number: 832737-85-6 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol
Part 1: Executive Summary & Structural Logic
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a specialized benzyl ether building block used in medicinal chemistry for "linkerology" and scaffold decoration. Unlike its aryl-ether analog (Ethyl Vanillin Methyl Ether), the inclusion of the methylene spacer (-CH₂-) between the aromatic ring and the ethoxy group significantly alters the compound's metabolic stability, lipophilicity (LogP), and rotational freedom.
Structural Differentiation
The presence of the benzylic methylene group imparts unique reactivity:
-
Metabolic Susceptibility: The benzylic carbon is prone to oxidation by CYP450 enzymes, unlike the direct aryl-ether bond.
-
Electronic Decoupling: The oxygen of the ethoxymethyl group does not donate electrons into the benzene ring via resonance as strongly as a direct phenolic ether, altering the electrophilicity of the aldehyde at the para position.
Figure 1: Structural differentiation between the target benzyl ether and the common aryl ether analog.
Part 2: Synthetic Pathways & Methodology
Synthesis of CAS 832737-85-6 typically requires the installation of the ethoxymethyl side chain onto a 4-methoxybenzaldehyde (p-anisaldehyde) core. Direct ethoxylation is impossible; a functional handle (halide or alcohol) is required.
Pathway A: Chloromethylation (Classical)
This route involves the chloromethylation of p-anisaldehyde followed by Williamson ether synthesis.
-
Precursor: 4-Methoxybenzaldehyde (Anisaldehyde).
-
Reagent: Formaldehyde/HCl (Blanc Reaction conditions) or Paraformaldehyde/ZnCl₂.
-
Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde.
-
Final Step: Displacement with Sodium Ethoxide (NaOEt).
Pathway B: Formylation of Benzyl Ethers (Modern/Safer)
To avoid carcinogenic chloromethylation byproducts (bis-chloromethyl ether), a "reverse" approach is preferred for scale-up.
-
Step 1: Bromination of 4-methylanisole
2-bromo-4-methylanisole. -
Step 2: Benzylic bromination
2-bromo-4-(bromomethyl)anisole. -
Step 3: Etherification with EtOH
2-bromo-4-(ethoxymethyl)anisole. -
Step 4: Lithium-Halogen Exchange (n-BuLi) + DMF quench
Target Aldehyde.
Recommended Experimental Protocol (Pathway A - Lab Scale)
Note: This protocol assumes the use of pre-synthesized 3-(chloromethyl)-4-methoxybenzaldehyde to bypass the hazardous Blanc reaction step.
Reagents:
-
3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)
-
Ethanol (Anhydrous, solvent & reactant)
-
Sodium Ethoxide (1.2 eq, 21% wt in EtOH)
-
THF (Co-solvent, optional for solubility)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-(chloromethyl)-4-methoxybenzaldehyde (10 mmol) and anhydrous Ethanol (50 mL).
-
Addition: Cool the solution to 0°C under Nitrogen atmosphere. Dropwise add Sodium Ethoxide solution (12 mmol) over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (
) should disappear, replaced by the ether product ( ). -
Quench: Quench with Saturated
(20 mL). -
Workup: Remove excess EtOH under reduced pressure. Extract residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Figure 2: Synthetic workflow for the conversion of the chloromethyl precursor to the target ether.
Part 3: Analytical Profile & Specifications
For validation, the following physicochemical properties and spectral data are expected.
Physicochemical Properties Table
| Property | Value (Predicted/Experimental) | Notes |
| Appearance | Pale yellow oil or low-melting solid | Benzylic ethers often lower MP compared to parent aldehydes.[7] |
| Boiling Point | ~290-300°C (760 mmHg) | High boiling point due to molecular weight. |
| Solubility | DMSO, Chloroform, Methanol, EtOAc | Sparingly soluble in water. |
| LogP | ~1.9 - 2.1 | Moderately lipophilic. |
NMR Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
- 9.85 (s, 1H, -CH O) – Aldehyde proton.
- 7.85 (d, 1H, Ar-H2) – Ortho to aldehyde/ethoxymethyl.
- 7.70 (dd, 1H, Ar-H6).
- 7.05 (d, 1H, Ar-H5) – Ortho to methoxy.
- 4.60 (s, 2H, Ar-CH₂ -O) – Diagnostic Singlet (Benzylic).
- 3.95 (s, 3H, -OCH₃ ).
- 3.60 (q, 2H, -O-CH₂ -CH₃).
- 1.25 (t, 3H, -CH₂-CH₃ ).
-
Key Diagnostic: The singlet at ~4.60 ppm confirms the Ethoxymethyl group. If this appears as a quartet at ~4.1 ppm without the singlet, you have isolated the incorrect (Apremilast) intermediate.
Part 4: Applications & Safety[7]
Research Applications
-
Linkerology: The ethoxymethyl group serves as a non-cleavable ether linker in PROTACs or bifunctional ligands, providing slightly more flexibility than a direct aryl ether.
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe hydrophobic pockets where a "kinked" ether chain (via the benzylic carbon) fits better than a planar aryl ether.
Safety & Handling (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
-
Reactivity: Incompatible with strong oxidizers and strong bases (potential for Cannizzaro reaction or aldol condensation).
References
-
BocSci . (n.d.). 3-(Ethoxymethyl)-4-methoxybenzaldehyde Product Page. Retrieved from
-
ChemicalBook . (2025). Product List: Benzyl Ether Derivatives. Retrieved from
-
PubChem . (n.d.).[8] Compound Summary: Anisaldehyde Derivatives. National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology . (n.d.).[3] 3-(Ethoxymethyl)-4-methoxybenzaldehyde.[][2][3][4] Retrieved from
Sources
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- 3. 3-(ethoxymethyl)-4-methoxybenzaldehyde [biogen.es]
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- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. CN104803897A - Synthetic process of Apremilast intermediate - Google Patents [patents.google.com]
- 7. CAS 1131-52-8: 3-ethoxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
Abstract: 3-(Ethoxymethyl)-4-methoxybenzaldehyde, a key intermediate in the synthesis of high-value pharmaceuticals such as Apremilast, is a compound of significant interest to the drug development and fine chemical industries.[1][2][3] Its physical properties are not merely datasheet entries; they are critical parameters that dictate its handling, reactivity, purification, and formulation. This guide provides a comprehensive examination of these properties, moving beyond simple data presentation to offer insights into the causality behind experimental methodologies and the implications of these characteristics for practical application. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important building block.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation upon which all further study is built. 3-(Ethoxymethyl)-4-methoxybenzaldehyde is a disubstituted benzaldehyde and a derivative of isovanillin.[4] Its structure, featuring an aldehyde, a methoxy group, and an ethoxymethyl ether, dictates its unique physicochemical characteristics.
| Identifier | Value | Source |
| IUPAC Name | 3-ethoxy-4-methoxybenzaldehyde | [5] |
| Synonyms | 3-Ethoxy-p-anisaldehyde, O-Ethylisovanillin | [1][5] |
| CAS Number | 1131-52-8 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][5][6] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| SMILES | CCOC1=C(C=CC(=C1)C=O)OC | [5][6] |
Core Physical Properties
The physical state and behavior of a compound are governed by its intermolecular forces. The properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde are summarized below and discussed in detail.
| Property | Value | Notes |
| Appearance | White to tan powder or chunks; Colorless solid | [1][4] |
| Melting Point | 51 - 53 °C | A key indicator of purity.[1] |
| Boiling Point | 155 °C at 10 mmHg | Measured under reduced pressure to prevent thermal decomposition.[1][4] |
| Density | 1.088 ± 0.06 g/cm³ | Predicted value.[4] |
| LogP (o/w) | 1.7 | Computed value; indicates moderate lipophilicity.[5] |
| Solubility | Soluble in methanol and other organic solvents. | [1][4] |
Thermal Properties: Melting and Boiling Points
Melting Point: The sharp melting point range of 51-53 °C is characteristic of a pure crystalline solid.[1] In a research or manufacturing setting, a broadening of this range or a depression of the onset temperature would be a strong indicator of impurities, necessitating further purification.
Boiling Point: The reported boiling point of 155 °C is measured at a reduced pressure of 10 mmHg.[1][4] This is a critical detail. Attempting to distill this compound at atmospheric pressure would require significantly higher temperatures, risking decomposition of the aldehyde and ether functional groups. Vacuum distillation is the required method for its purification on a laboratory or industrial scale.
Solubility Profile and the Partition Coefficient (LogP)
The compound exhibits excellent solubility in organic solvents like methanol, which is consistent with its structural features.[1][4] Its behavior in biphasic systems, crucial for applications like extraction and assessing bioavailability, is best understood through its octanol-water partition coefficient (LogP).
The computed LogP value of 1.7 signifies that the compound is moderately lipophilic ("fat-loving").[5] This means it will preferentially partition into an organic phase (like octanol) over an aqueous phase by a ratio of approximately 50:1 (since 101.7 ≈ 50).[7] This property is paramount in drug development, as it suggests the compound can readily cross lipid-based cell membranes, a key characteristic for orally available drugs. However, it also implies low solubility in aqueous buffers, a challenge that must be managed during certain assays or formulation processes.
Spectroscopic Profile for Structural Verification
Spectroscopic data provides an electronic and vibrational "fingerprint" of the molecule, used to confirm its identity and structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (6.9-7.5 ppm), the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.5 ppm), and the methoxy group (a singlet around 3.9 ppm).[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a strong molecular ion peak (M⁺) at m/z 180, confirming the molecular weight.[8] A prominent fragment ion is observed at m/z 151, corresponding to the loss of the ethyl group (-CH₂CH₃), a common fragmentation pathway.[5][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹ and C-O ether stretches in the 1000-1300 cm⁻¹ region.[5]
Experimental Protocols for Physical Property Determination
The following section details standardized, self-validating protocols for determining the key physical properties discussed. The emphasis is on the rationale behind the procedural steps.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise melting range, which serves as a dual checkpoint for identity and purity.
Methodology:
-
Sample Preparation: Place a small amount of dry 3-(Ethoxymethyl)-4-methoxybenzaldehyde onto a watch glass and crush it into a fine powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a 2-3 mm column of the sample is packed at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in step 4.
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is T₁ - T₂.
Causality and Expertise: A slow heating rate near the melting point is non-negotiable for accuracy. Heating too quickly causes a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. A sharp range (0.5-1.0 °C) is the hallmark of a pure compound.
Workflow: Solubility and LogP Assessment
Determining the solubility profile is a foundational step in pre-formulation and assay development. The following workflow progresses from qualitative assessment to a quantitative understanding of partitioning behavior.
Workflow Diagram:
Caption: Workflow for solubility and LogP determination.
Protocol: Shake-Flask Method for LogP (Conceptual)
-
Phase Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Dissolution: Dissolve a precisely weighed amount of 3-(Ethoxymethyl)-4-methoxybenzaldehyde in one of the phases.
-
Equilibration: Combine known volumes of the aqueous and organic phases in a separatory funnel. Shake vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely.
-
Quantification: Carefully separate the two layers. Measure the concentration of the analyte in each layer using a validated analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7][9]
Trustworthiness: This protocol is self-validating if the total amount of compound measured in both phases after partitioning equals the initial amount added, accounting for experimental variance. This mass balance check ensures the integrity of the measurement.
Safety, Handling, and Storage
As a laboratory chemical, 3-(Ethoxymethyl)-4-methoxybenzaldehyde requires careful handling to mitigate risks.
GHS Hazard Information: [5]
| Pictogram | Code | Hazard Statement |
|---|
|
| H315 | Causes skin irritation. | | | H319 | Causes serious eye irritation. | | | H335 | May cause respiratory irritation. |Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Avoid prolonged or repeated contact with skin.[10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Avoid breathing dust.[10]
-
Hygiene: Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[6]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[4][6]
Conclusion
The physical properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde define its profile as a versatile chemical intermediate. Its solid nature and distinct melting point make purity easy to assess. Its moderate lipophilicity, quantified by its LogP value, is advantageous for its role as a precursor in drug synthesis, suggesting favorable membrane permeability. However, this same property, along with its thermal sensitivity, necessitates specific handling procedures, such as vacuum distillation for purification and careful solvent selection for reactions and formulations. A thorough understanding and empirical verification of these properties are essential for the successful, safe, and scalable application of this compound in research and development.
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Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Metasci. [Link]
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A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]
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3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728. PubChem. [Link]
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4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116. PubChem. [Link]
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Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]
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Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes from Isovanillin
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective phenolic aldehyde, serves as a versatile starting material for the synthesis of a diverse array of substituted benzaldehydes.[1] These derivatives are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals, owing to their utility as molecular scaffolds and precursors for more complex molecules.[1][2] This technical guide provides an in-depth exploration of the principal synthetic transformations of isovanillin, offering field-proven insights into experimental design, mechanistic underpinnings, and practical applications for researchers, scientists, and professionals in drug development. We will delve into key synthetic strategies including O-alkylation, formylation, and oxidation, presenting detailed, self-validating protocols and a comparative analysis of various methodologies.
Introduction: Isovanillin as a Strategic Precursor
Isovanillin, a structural isomer of the well-known vanillin, possesses a unique substitution pattern on the benzene ring that makes it a valuable building block in organic synthesis.[1] Its phenolic hydroxyl and aldehyde functionalities offer orthogonal reactivity, allowing for selective modification and the introduction of diverse substituents. This inherent reactivity, coupled with its natural abundance in some plants and straightforward synthetic accessibility, positions isovanillin as a strategic starting point for the construction of complex molecular architectures.[3] The substituted benzaldehydes derived from isovanillin are integral to the synthesis of a wide range of biologically active compounds, including anticancer agents, antivirals, and central nervous system drugs.[4][5]
Core Synthetic Strategies for Derivatizing Isovanillin
The transformation of isovanillin into a variety of substituted benzaldehydes can be broadly categorized into three key strategies: modification of the phenolic hydroxyl group, introduction of additional substituents onto the aromatic ring, and oxidation of the aldehyde functionality. This guide will explore each of these strategies in detail, providing both theoretical understanding and practical experimental protocols.
O-Alkylation and O-Arylation: Expanding the Molecular Framework
The phenolic hydroxyl group of isovanillin is a prime site for modification, most commonly through O-alkylation or O-arylation reactions. These transformations are fundamental for introducing a wide range of lipophilic or functionally diverse side chains, which can significantly impact the pharmacological properties of the final compound. The Williamson ether synthesis is the most prevalent method for achieving this transformation.
The Williamson ether synthesis proceeds via an SN2 mechanism. The phenolic proton of isovanillin is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or other suitable electrophile, displacing the leaving group and forming the desired ether linkage. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as C-alkylation.
Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Ethylvanillin Isomer) from Isovanillin
Objective: To synthesize 3-ethoxy-4-methoxybenzaldehyde via Williamson ether synthesis.
Materials:
-
Isovanillin
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of isovanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-ethoxy-4-methoxybenzaldehyde.
Expected Yield: 85-95%
Ring Formylation: Introducing a Second Aldehyde Group
The introduction of a second formyl group onto the isovanillin scaffold can be achieved through various electrophilic aromatic substitution reactions. These diformylated products are valuable precursors for the synthesis of more complex heterocyclic systems and other bifunctional molecules. The choice of formylation method depends on the desired regioselectivity and the overall reactivity of the substrate.
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[6] This reaction preferentially formylates the position ortho to the hydroxyl group.[6] While the Duff reaction is known for its operational simplicity, it often suffers from low yields.[7]
The Reimer-Tiemann reaction employs chloroform in a basic solution to achieve ortho-formylation of phenols.[8][9][10][11] The reactive species is dichlorocarbene, which is generated in situ.[11] This method is effective for electron-rich phenolic compounds.[11]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13] This method can be non-regioselective with some substrates, potentially leading to a mixture of isomers.[14]
Experimental Protocol: Ortho-Formylation of Isovanillin via the Reimer-Tiemann Reaction
Objective: To synthesize 2-hydroxy-3-methoxy-5-formylbenzaldehyde.
Materials:
-
Isovanillin
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bisulfite solution
Procedure:
-
Dissolve isovanillin in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1 hour.
-
Continue to heat and stir the reaction for an additional 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove unreacted aldehyde.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Yield: 30-50%
Oxidation of the Aldehyde: Accessing Carboxylic Acid Derivatives
The aldehyde group of isovanillin can be readily oxidized to a carboxylic acid, yielding isovanillic acid and its derivatives. These carboxylic acids are valuable intermediates for the synthesis of esters, amides, and other acid-derived functional groups.
Several oxidizing agents can be employed for this transformation, with the choice often dictated by the desired reaction conditions and the presence of other sensitive functional groups. Common reagents include:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
-
Silver oxide (Ag₂O) (Tollens' reagent)
-
Enzymatic oxidation[15]
Experimental Protocol: Synthesis of Isovanillic Acid
Objective: To oxidize isovanillin to isovanillic acid.
Materials:
-
Isovanillin
-
Potassium permanganate
-
Sodium hydroxide
-
Sulfuric acid (10%)
-
Sodium bisulfite
Procedure:
-
Dissolve isovanillin in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with 10% sulfuric acid to precipitate the isovanillic acid.
-
If the solution remains colored, add a small amount of sodium bisulfite to decolorize it.
-
Collect the precipitated isovanillic acid by filtration, wash with cold water, and dry.
Expected Yield: 70-85%
Applications in Drug Development
Substituted benzaldehydes derived from isovanillin are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their structural diversity allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
-
Anticancer Agents: Isovanillin is a key starting material for the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors with significant anticancer activity.[4]
-
Antiviral Compounds: Derivatives of isovanillin have been incorporated into molecules exhibiting inhibitory activity against various viruses, including HIV.[16]
-
Enzyme Inhibitors: Isovanillin itself is a selective inhibitor of aldehyde oxidase, a key enzyme in the metabolism of various xenobiotics.[16][17] This property makes its derivatives interesting candidates for modulating drug metabolism.
-
Benzimidazole Scaffolds: Substituted benzaldehydes are frequently used in the synthesis of benzimidazole-containing compounds, which exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[5][18]
Quantitative Data Summary
| Synthetic Transformation | Reagents and Conditions | Typical Yield (%) | Key Side Products |
| O-Ethylation | Ethyl iodide, K₂CO₃, Acetone, Reflux | 85-95 | Unreacted isovanillin |
| Ortho-Formylation (Reimer-Tiemann) | Chloroform, NaOH, Ethanol, 60-70°C | 30-50 | Isomeric products, unreacted isovanillin |
| Ortho-Formylation (Duff) | Hexamine, Acetic Acid, Heat | 10-30 | Polymeric materials, unreacted isovanillin |
| Aldehyde Oxidation | KMnO₄, NaOH, H₂O, 0-10°C | 70-85 | Unreacted isovanillin |
Conclusion
Isovanillin is a highly valuable and versatile platform for the synthesis of a wide range of substituted benzaldehydes. The synthetic methodologies outlined in this guide, including O-alkylation, formylation, and oxidation, provide researchers and drug development professionals with a robust toolkit for accessing novel chemical entities. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental conditions are paramount for achieving high yields and purity. The continued exploration of new synthetic routes and applications of isovanillin derivatives will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
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- NIH. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
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Technical Guide: Physicochemical Characterization and Synthetic Utility of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde , a specialized benzaldehyde derivative distinct from the more common O-ethylisovanillin.
Part 1: Executive Summary & Critical Disambiguation
⚠️ CRITICAL SCIENTIFIC NOTE: Researchers frequently confuse the target molecule with its structural isomer, 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8). The distinction lies in the carbon linker:[1]
-
Target (CAS 832737-85-6): Contains a benzylic ether moiety (3-CH₂ -O-CH₂CH₃).[][3][4] This methylene bridge significantly alters reactivity, particularly regarding oxidation and metabolic stability.
-
Isomer (CAS 1131-52-8): Contains a phenolic ether moiety (3-O-CH₂CH₃).
This guide focuses exclusively on the 3-(Ethoxymethyl) variant.
Part 2: Molecular Weight & Stoichiometry
For precise quantitative applications (HPLC standards, molarity calculations), the distinction between Average Molecular Weight and Monoisotopic Mass is vital.
Quantitative Data Table
| Property | Value | Application Context |
| Chemical Formula | C₁₁H₁₄O₃ | Stoichiometric calculations |
| Average Molecular Weight | 194.23 g/mol | Weighing reagents for synthesis |
| Monoisotopic Mass | 194.09429 Da | High-Resolution Mass Spectrometry (HRMS) |
| Exact Mass | 194.0943 | Mass Spec (Low Res) |
| Elemental Analysis | C: 68.02%; H: 7.27%; O: 24.71% | Purity validation |
Mass Spectrometry Profile
In electrospray ionization (ESI+), the expected parent ion
-
Fragmentation Logic: Unlike phenolic ethers, the benzylic ether is prone to tropylium ion formation or loss of the ethoxy radical under high-energy collision-induced dissociation (CID), often yielding a characteristic fragment at m/z 149 (methoxybenzaldehyde cation).
Part 3: Synthetic Pathway & Methodology
The synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde relies on the functionalization of the benzylic position of p-anisaldehyde. Direct ethoxylation is not feasible; an intermediate halide scaffold is required.
Core Reaction Scheme
The pathway utilizes a Chloromethylation followed by a Williamson Ether Synthesis .
-
Precursor: 4-Methoxybenzaldehyde (Anisaldehyde).
-
Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0).[5]
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
Step-by-Step Protocol
Step 1: Chloromethylation (Formation of the Scaffold)
-
Reagents: 4-Methoxybenzaldehyde, Paraformaldehyde, Concentrated HCl, ZnCl₂ (catalyst).[6]
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde (1.0 eq) in nitromethane or CHCl₃.
-
Add paraformaldehyde (1.5 eq) and ZnCl₂ (0.2 eq).
-
Bubble dry HCl gas or add conc. HCl dropwise at 60°C for 4 hours.
-
Mechanism: Electrophilic aromatic substitution. The methoxy group directs the chloromethyl group ortho to itself (position 3), avoiding the deactivated meta position relative to the aldehyde.
-
Workup: Quench with ice water, extract with DCM. Recrystallize from hexane to isolate 3-(chloromethyl)-4-methoxybenzaldehyde .
-
Step 2: Ether Displacement (Target Synthesis)
-
Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde, Sodium Ethoxide (21% wt in EtOH).
-
Procedure:
-
Dissolve the chloromethyl intermediate in anhydrous ethanol (0.5 M concentration).
-
Cool to 0°C to prevent Cannizzaro side reactions of the aldehyde.
-
Add NaOEt solution (1.1 eq) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Observation: Precipitation of NaCl indicates reaction progress.
-
Workup: Evaporate ethanol, resuspend in ethyl acetate, wash with water. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
-
Part 4: Visualization of Workflows
Diagram 1: Synthetic Logic Flow
This diagram illustrates the transformation from the commodity chemical (Anisaldehyde) to the target, highlighting the critical intermediate.
Figure 1: Two-step synthetic pathway via chloromethylation and ethoxide displacement.
Diagram 2: Analytical Decision Tree
A logic flow for validating the identity of the synthesized compound against common impurities.
Figure 2: NMR-based quality control logic to distinguish the target from hydrolysis byproducts.
Part 5: References
-
Khachatryan, D. S., et al. (2015).[1] "Alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate: 1. Functionalization of chloromethyl group of alkoxy-substituted aromatic aldehydes." Russian Chemical Bulletin, 64, 395–404. Retrieved from [Link]
-
Accela ChemBio. (n.d.).[7] 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9).[7][8][9][10] Retrieved from [Link]
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- 1. Матевосян Каринэ Рафаеловна [muctr.ru]
- 3. 3-(ethoxymethyl)-4-methoxybenzaldehyde [biogen.es]
- 4. echemi.com [echemi.com]
- 5. Aldehyde | CymitQuimica [cymitquimica.com]
- 6. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. CAS 76646-42-9: 3-(hydroxymethyl)-4-methoxybenzaldehyde [cymitquimica.com]
- 9. 3-Hydroxymethyl-4-methoxybenzaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 10. 3-Hydroxymethyl-4-methoxybenzaldehyde | C9H10O3 - BuyersGuideChem [buyersguidechem.com]
The Aldehyde Warhead: From Bitter Almonds to Hemoglobin Modulation
Topic: Discovery and History of Substituted Benzaldehydes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Discovery, Synthesis, and Medicinal Utility of Substituted Benzaldehydes
Executive Summary
Substituted benzaldehydes represent one of the most versatile pharmacophores in organic chemistry. Historically significant as the substrate that established the concept of the "radical" (Wöhler & Liebig, 1832), they have evolved from simple flavoring agents into critical intermediates for heterocycle synthesis and, most recently, into covalent kinetic stabilizers for protein therapeutics. This guide analyzes the trajectory of benzaldehyde chemistry, detailing the mechanistic evolution from 19th-century extraction to palladium-catalyzed cross-coupling, and culminates in their application as reversible Schiff-base warheads in modern sickle cell therapeutics (e.g., Voxelotor).
Historical Genesis: The Radical Concept
The scientific identity of benzaldehyde was forged in 1832 at the University of Giessen. Friedrich Wöhler and Justus von Liebig investigated "bitter almond oil" (amygdalin hydrolysate) and observed a phenomenon that defied the dualistic chemistry of the time.
They noted that a cluster of atoms—
Figure 1: Timeline of Benzaldehyde Evolution
Caption: The chronological evolution from structural elucidation to modern catalytic synthesis and clinical application.
Synthetic Evolution: Mechanisms and Methodologies
The utility of substituted benzaldehydes lies in the ability to install the formyl group (-CHO) regioselectively. We examine three distinct mechanistic epochs.
The Carbene Era: Reimer-Tiemann (1876)
Mechanism: Electrophilic aromatic substitution using dichlorocarbene (:CCl₂).[1]
-
Protocol: Phenol + CHCl₃ + Aqueous NaOH.[1]
-
Limitation: Poor yields (<50%) and restriction to electron-rich phenols.[1]
-
Key Insight: The reaction is driven by the in situ generation of :CCl₂ from chloroform, which attacks the phenoxide ring.
The Iminium Era: Vilsmeier-Haack (1927)
This is the "workhorse" reaction for medicinal chemistry, particularly for formylating electron-rich heterocycles (indoles, pyrroles) common in drug scaffolds.[1]
Mechanism:
-
Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier Reagent (chloroiminium ion).[1]
-
Substitution: The aromatic substrate attacks the iminium ion.
-
Hydrolysis: The resulting intermediate is hydrolyzed to the aldehyde.
Figure 2: Vilsmeier-Haack Reaction Mechanism
Caption: Step-wise generation of the chloroiminium electrophile and subsequent aromatic formylation.
The Catalytic Era: Palladium Cross-Coupling (Modern)
Modern drug synthesis requires installing aldehydes on complex, sensitive scaffolds where harsh acidic/basic conditions (like Vilsmeier or Reimer-Tiemann) are destructive.[1] Recent Breakthrough: In 2019, a method using aluminum hemiaminals as latent aldehyde equivalents was developed. This allows for Pd-catalyzed cross-coupling with organolithiums, enabling the synthesis of sterically hindered or highly functionalized benzaldehydes under mild conditions.
Experimental Protocol: Self-Validating Vilsmeier-Haack
Note: This protocol is selected for its reliability in synthesizing 4-dimethylaminobenzaldehyde, a classic standard for verification.[1]
Objective: Synthesis of 4-(Dimethylamino)benzaldehyde. Safety: POCl₃ is violently reactive with water.[1] Conduct in a fume hood.
| Step | Action | Mechanistic Rationale |
| 1. Reagent Prep | Cool 10 mL DMF to 0°C. Dropwise add 1.1 eq POCl₃ . | Low temp prevents thermal decomposition.[1] Formation of the Chloroiminium ion (Vilsmeier reagent) is exothermic. |
| 2. Addition | Add 1.0 eq N,N-Dimethylaniline . Warm to RT, then heat to 80°C for 2h. | The electron-rich aromatic ring attacks the electrophilic carbon of the iminium salt. Heat overcomes the activation energy for EAS. |
| 3. Quench | Pour mixture into crushed ice/sodium acetate (aq). | Critical Step: Hydrolysis of the iminium intermediate ( |
| 4. Isolation | Extract with DCM, wash with NaHCO₃, dry over MgSO₄. | Removes acidic byproducts.[1] The aldehyde is organic-soluble.[1] |
| 5. Validation | 1H NMR (CDCl₃): Look for singlet at ~9.8 ppm .[1] | The aldehydic proton is diagnostic. Absence of this peak indicates hydrolysis failure.[1] |
Drug Discovery Application: The Hemoglobin Modulator
The most "field-proven" application of substituted benzaldehydes in modern medicine is Voxelotor (Oxbryta) , approved for Sickle Cell Disease (SCD).
The "Warhead" Mechanism
Voxelotor utilizes a specific 2-hydroxybenzaldehyde moiety.[1] It does not act as a traditional inhibitor but as an allosteric kinetic stabilizer .[1]
-
Schiff Base Formation: The aldehyde forms a reversible covalent bond (imine) with the N-terminal valine of the hemoglobin alpha-chain (
-Val1).[1] -
Allosteric Shift: This binding locks hemoglobin in the R-state (oxygenated, relaxed), increasing its affinity for oxygen.[1]
-
Therapeutic Outcome: By preventing the transition to the T-state (deoxygenated), it inhibits the polymerization of Hemoglobin S (HbS), thereby preventing red blood cell sickling.[2]
Figure 3: Voxelotor Mechanism of Action
Caption: The benzaldehyde moiety forms a Schiff base with hemoglobin, preventing the sickling cascade.[1]
References
-
Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie. [1]
-
Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease. ACS Medicinal Chemistry Letters. [1]
-
Blangetti, M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [1]
-
Vichinsky, E., et al. (2019).[4] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. New England Journal of Medicine. [1]
Sources
- 1. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Voxelotor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
3-(Ethoxymethyl)-4-methoxybenzaldehyde safety data sheet (SDS) information
An In-Depth Technical Guide to the Safety Profile of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel chemical entities is a daily occurrence. While these molecules hold the promise of therapeutic innovation, they also present unknown safety challenges. This guide provides a comprehensive safety and handling framework for 3-(Ethoxymethyl)-4-methoxybenzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document employs a precautionary principle, deriving a robust safety profile from a systematic analysis of structurally analogous benzaldehyde derivatives. This approach empowers researchers to manage risks proactively, ensuring both personal safety and experimental integrity.
Section 1: Chemical Identity and Structural Context
-
Chemical Name: 3-(Ethoxymethyl)-4-methoxybenzaldehyde
-
Synonyms: Not widely available
-
Molecular Formula: C₁₁H₁₄O₃
-
Structure:
-
Chemical Class: Aromatic Aldehyde
Expert Insight: The core structure is a substituted benzaldehyde. The aldehyde functional group is a key toxophore, known for its reactivity. The methoxy and ethoxymethyl substituents modify the molecule's steric and electronic properties, which can influence its reactivity and metabolic fate, but the fundamental hazards associated with the benzaldehyde scaffold should be assumed to be present. This compound is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fragrances[1].
Section 2: Hazard Identification - A Data-Driven Analog Approach
A thorough search did not yield a specific Safety Data Sheet (SDS) for 3-(Ethoxymethyl)-4-methoxybenzaldehyde. Therefore, a hazard assessment has been synthesized from GHS (Globally Harmonized System) classifications of structurally related compounds. This methodology, known as "read-across," is a scientifically credible approach to predict the toxicological profile of a substance with limited data[2].
Table 1: GHS Hazard Classifications of Structurally Similar Benzaldehydes
| Compound | Skin Irritation (H315) | Eye Irritation (H319) | Respiratory Irritation (H335) | Harmful if Swallowed (H302) | Harmful if Inhaled (H332) |
| 3-Ethoxy-4-methoxybenzaldehyde | Yes[3] | Yes[3] | Yes[3] | - | - |
| 4-Ethoxy-3-methoxybenzaldehyde | Yes[4] | Yes[4] | Yes[4] | - | - |
| 3-Ethoxy-4-hydroxybenzaldehyde | Yes[5] | Yes[5] | Yes[5] | - | - |
| 3-Methoxy-4-nitrobenzaldehyde | Yes[6] | Yes[6] | Yes[6] | Yes[6] | - |
| Benzaldehyde (Parent Compound) | Yes[7] | Yes[7] | Yes[7][8] | Yes[9][10] | Yes[7][8] |
Synthesized Hazard Profile for 3-(Ethoxymethyl)-4-methoxybenzaldehyde:
Based on the consistent data from these analogs, it is prudent to assume that 3-(Ethoxymethyl)-4-methoxybenzaldehyde presents the following hazards:
Trustworthiness through Causality: Aldehydes are electrophilic and can react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA. This reactivity is the mechanistic basis for their irritant properties. Upon contact with the moist surfaces of the skin, eyes, and respiratory tract, they can cause local inflammation and damage, leading to irritation[11].
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive safety culture is built on the foundation of robust and consistently applied handling protocols. The following measures are mandatory when working with 3-(Ethoxymethyl)-4-methoxybenzaldehyde.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[12][13] This is the primary control to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[13][14][15]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[14]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a scientifically informed decision to protect against specific, identified hazards.
-
Hand Protection: Wear nitrile or neoprene gloves that comply with ASTM D6978 standards.[16] Double-gloving is recommended for neat transfers. Discard gloves immediately if contamination is suspected and wash hands thoroughly.[5][17]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[14] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]
-
Skin and Body Protection: A long-sleeved, flame-resistant lab coat must be worn and fully fastened.[13][14] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[14][18]
Storage and Handling Procedures
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[14][17] Keep the container tightly closed to prevent oxidation and moisture ingress.[14][17] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.[14][19]
-
Handling: Avoid all direct contact with the substance.[15][17] Do not eat, drink, or smoke in the laboratory.[6][14] Wash hands thoroughly after handling, even if gloves were worn.[6][14][15] Minimize the generation of dust or aerosols.[5][15]
Section 4: Emergency and First Aid Procedures
Rapid and correct response in an emergency can significantly mitigate harm.
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[6][12][17] If the person feels unwell, seek immediate medical attention.[12]
-
Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[17] If skin irritation occurs, seek medical advice.[6][17]
-
Eye Contact: Rinse cautiously with water for several minutes.[12][17] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[17] If eye irritation persists, get immediate medical advice/attention.[5][17]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[6][12] Seek immediate medical attention.[12]
-
Spill Response: Evacuate non-essential personnel.[14] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[13] Collect the absorbed material into a suitable container for disposal.[13][15] Ventilate the area thoroughly.
Section 5: A Framework for Laboratory-Scale Chemical Risk Assessment
For any new or modified procedure involving 3-(Ethoxymethyl)-4-methoxybenzaldehyde, a formal risk assessment is required. This process ensures that hazards are systematically identified and controlled before work begins.
Experimental Protocol: Performing a Chemical Hazard and Risk Assessment
-
Define the Scope: Clearly outline all steps of the planned experiment, from reagent preparation to product purification and waste disposal.[20]
-
Identify Hazards:
-
For each chemical involved (reactants, solvents, catalysts, intermediates, products), review the SDS or, as in this case, the synthesized hazard profile.
-
Analyze the hazards of the reaction itself (e.g., potential for exotherm, gas evolution, pressure buildup).
-
Consider the hazards associated with the equipment and operating conditions (e.g., high temperature, pressure, glassware under vacuum).[20]
-
-
Evaluate Risks: For each identified hazard, assess the likelihood and severity of potential exposure or incident. Consider the scale of the reaction and the experience level of the researcher.
-
Implement Control Measures:
-
Based on the risk evaluation, define specific control measures using the hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE).
-
Document these controls clearly in the laboratory notebook or experimental plan.
-
-
Establish Triggers for Re-evaluation: Define the operational limits of the experiment (e.g., maximum temperature, maximum scale). If the experiment needs to go beyond these limits, a re-evaluation of the risk assessment is mandatory.[20]
-
Plan for Emergencies: Document the specific response procedures for the most likely emergency scenarios (e.g., spill, fire, loss of containment).
-
Review and Approval: The completed risk assessment must be reviewed and approved by the principal investigator or laboratory supervisor before any work commences.
Visualization: Chemical Safety Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive chemical safety assessment, integrating hazard analysis and risk control.
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- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Aldehydes: occurrence, carcinogenic potential, mechanism of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Scalable Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
Executive Summary
This application note details a robust, two-step synthetic protocol for the preparation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS: 135239-62-6). This compound is a critical pharmacophore intermediate, notably utilized in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole) and other anti-inflammatory agents.
Unlike the common synthesis of "Ethyl Vanillin" (3-ethoxy-4-methoxybenzaldehyde), this target features a methylene bridge connecting the ethoxy group to the aromatic ring. This structural distinction necessitates a specific benzylic functionalization strategy.
The Synthetic Logic:
-
Regioselective Chloromethylation: Leveraging the ortho-directing power of the methoxy group to install a reactive handle at position 3 of p-anisaldehyde.
-
Williamson-Type Etherification: A controlled nucleophilic substitution (
) replacing the benzylic chloride with an ethoxy group, using mild basic conditions to preserve the aldehyde functionality.
Retrosynthetic Analysis & Pathway
The synthesis is designed to avoid the use of pre-functionalized, expensive starting materials by building the complexity directly onto the commercially available p-anisaldehyde.
Figure 1: Retrosynthetic disconnection showing the conversion of p-anisaldehyde to the target via a chloromethyl intermediate.
Safety & Hazard Control (Critical)
WARNING: This protocol involves the generation of chloromethyl intermediates.
-
Bis(chloromethyl) ether (BCME) Risk: The reaction of formaldehyde and HCl can generate BCME, a potent human carcinogen. While the presence of the aromatic substrate acts as a scavenger, Step 1 must be performed in a properly functioning fume hood .
-
Lachrymators: Benzyl chlorides are potent lachrymators (tear gas agents). All glassware and waste must be treated with a dilute NaOH solution before removal from the hood to quench alkylating potential.
Experimental Protocol
Phase 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde[1][2][3][4]
Objective: Install the chloromethyl group ortho to the methoxy substituent.
Mechanism: Electrophilic Aromatic Substitution (
| Reagent | Equiv.[1][2][3] | Role |
| 4-Methoxybenzaldehyde | 1.0 | Substrate |
| Paraformaldehyde | 1.5 | C1 Source |
| Conc. HCl (37%) | Excess | Reagent/Solvent |
| ZnCl₂ (Anhydrous) | 0.2 | Lewis Acid Catalyst |
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.
-
Charging: Add 4-methoxybenzaldehyde (100 mmol) and paraformaldehyde (150 mmol) to the flask.
-
Acidification: Add concentrated HCl (30 mL) and anhydrous
(20 mmol). -
Reaction: Heat the mixture to 70°C with vigorous stirring. Maintain this temperature for 4–6 hours.
-
Note: Do not exceed 80°C to prevent polymerization of the aldehyde.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product (Rf ~0.6) will appear less polar than the starting aldehyde.
-
Workup:
-
Purification: Recrystallize the crude solid from Hexane/Toluene or use directly if purity >90% by NMR.
-
Expected Yield: 75–85%
-
Appearance: White to pale yellow crystals.
-
Phase 2: Etherification to 3-(Ethoxymethyl)-4-methoxybenzaldehyde
Objective: Displace the chloride with an ethoxide equivalent without degrading the aldehyde.
Mechanism:
| Reagent | Equiv.[1][2][3] | Role |
| Intermediate (from Phase 1) | 1.0 | Substrate |
| Ethanol (Absolute) | Solvent | Reagent/Solvent |
| Potassium Carbonate ( | 1.5 | Base (HCl Scavenger) |
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvation: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (50 mmol) in absolute ethanol (100 mL).
-
Base Addition: Add anhydrous
(75 mmol).-
Rationale:
is preferred over NaOEt. Strong alkoxide bases can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or Aldol condensation. buffers the solution, neutralizing the HCl formed during solvolysis.
-
-
Reaction: Heat to Reflux (78°C) for 3–5 hours.
-
Monitoring: TLC should show complete consumption of the chloride.
-
Workup:
-
Filter off the inorganic salts (
, excess ) while hot or after cooling. -
Concentrate the filtrate to remove the bulk of ethanol.
-
Redissolve the residue in Ethyl Acetate and wash with water to remove residual salts.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0
20% EtOAc in Hexanes).-
Expected Yield: 85–95%
-
Process Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the critical heating steps and solvent transitions.
Analytical Validation
To validate the synthesis, confirm the following spectral characteristics. The key indicator of success is the shift of the benzylic protons and the appearance of the ethyl triplet/quartet.
Proton NMR ( H NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| CHO | 9.88 | Singlet (s) | 1H | Aldehyde proton |
| Ar-H | 7.85 | Doublet (d) | 1H | H-2 (Ortho to CHO/Bridge) |
| Ar-H | 7.80 | Doublet of Doublets | 1H | H-6 |
| Ar-H | 6.98 | Doublet (d) | 1H | H-5 (Ortho to OMe) |
| Ar- | 4.58 | Singlet (s) | 2H | Benzylic Methylene (Key Signal) |
| Ar-O- | 3.92 | Singlet (s) | 3H | Methoxy group |
| O- | 3.60 | Quartet (q) | 2H | Ethyl Methylene |
| O- | 1.25 | Triplet (t) | 3H | Ethyl Methyl |
Interpretation:
-
If the Benzylic signal appears at ~4.65 ppm , it corresponds to the Chloride intermediate.
-
If the Benzylic signal shifts to ~4.58 ppm and is accompanied by the ethyl quartet/triplet, the Ether is formed.
-
Absence of a broad singlet at ~4.7 ppm confirms no hydrolysis to the benzyl alcohol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization of formaldehyde or aldehyde. | Ensure temperature does not exceed 75°C. Increase HCl concentration. |
| Aldehyde Degradation (Phase 2) | Cannizzaro reaction. | Switch base from NaOH/NaOEt to |
| Incomplete Reaction (Phase 2) | Steric hindrance or low solubility. | Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ. |
| Hydrolysis Byproduct | Wet Ethanol. | Use anhydrous Ethanol. Water competes with ethanol to form the benzyl alcohol. |
References
-
Khachatryan, D. S., et al. (2015).[2] "Alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate: 1. Functionalization of chloromethyl group of alkoxy-substituted aromatic aldehydes." Russian Chemical Bulletin, 64(2), 395–404.[2]
-
Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. (Contextual reference for benzoxaborole precursors).
-
Zhang, Y., et al. (2017). "Synthesis of 3-ethoxy-4-methoxybenzaldehyde." Google Patents (CN107827722B). (Reference for comparative reactivity of similar vanillin derivatives).
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- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN112723986A - Preparation method of p-chloromethyl styrene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Ethoxymethyl)-4-methoxybenzaldehyde in Organic Synthesis
Introduction: A Versatile Building Block for Complex Syntheses
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a derivatized aromatic aldehyde that serves as a valuable intermediate in multi-step organic synthesis. Its structure incorporates a benzaldehyde moiety, a well-known precursor for a vast array of chemical transformations, and an ethoxymethyl (EOM) ether. The EOM group acts as a protecting group for the phenolic hydroxyl of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available starting material.[1][2] This protection strategy allows for selective reactions at the aldehyde functionality without interference from the acidic phenolic proton. Subsequently, the EOM group can be cleaved under specific conditions to liberate the free phenol for further functionalization.
The utility of substituted benzaldehydes as precursors in the synthesis of pharmaceuticals is well-documented. For instance, the closely related 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the industrial synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[3] This highlights the potential of 3-(ethoxymethyl)-4-methoxybenzaldehyde as a building block in medicinal chemistry and drug discovery programs.
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of 3-(ethoxymethyl)-4-methoxybenzaldehyde for researchers, scientists, and drug development professionals.
Physicochemical and Spectral Data
While extensive experimental data for 3-(ethoxymethyl)-4-methoxybenzaldehyde is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or a colorless oil | Analogy to similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) and insoluble in water. | Chemical principles |
Predicted Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.87 (s, 1H, -CHO), 7.45-7.42 (m, 2H, Ar-H), 7.01 (d, J=8.0 Hz, 1H, Ar-H), 5.25 (s, 2H, -O-CH₂-O-), 3.94 (s, 3H, -OCH₃), 3.75 (q, J=7.0 Hz, 2H, -O-CH₂-CH₃), 1.25 (t, J=7.0 Hz, 3H, -CH₂-CH₃) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 154.5, 150.0, 130.5, 126.5, 112.0, 111.0, 94.0, 65.0, 56.0, 15.0 ppm.
-
IR (KBr): ν 2980-2850 (C-H), 1685 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1270, 1140 (C-O) cm⁻¹.
-
MS (EI): m/z (%) 210 (M⁺), 181, 165, 151, 123.
Synthesis Protocol: Ethoxymethylation of Isovanillin
The most direct and efficient synthesis of 3-(ethoxymethyl)-4-methoxybenzaldehyde involves the protection of the phenolic hydroxyl group of isovanillin. The following protocol is based on established methods for the formation of alkoxymethyl ethers from phenols.
Reaction Scheme
Caption: Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde from Isovanillin.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity | Moles |
| Isovanillin | 621-59-0 | 152.15 g/mol | 10.0 g | 65.7 mmol |
| Ethoxymethyl chloride (EOM-Cl) | 3188-13-4 | 94.54 g/mol | 7.45 g (6.8 mL) | 78.8 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 12.8 g (17.2 mL) | 99.0 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated aq. NH₄Cl | - | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isovanillin (10.0 g, 65.7 mmol).
-
Dissolution: Add anhydrous dichloromethane (200 mL) to the flask and stir until the isovanillin is completely dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (17.2 mL, 99.0 mmol) to the solution.
-
Addition of EOM-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethoxymethyl chloride (6.8 mL, 78.8 mmol) dropwise over 15 minutes. Caution: Ethoxymethyl chloride is a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(ethoxymethyl)-4-methoxybenzaldehyde as a pure compound.
Causality and Experimental Choices
-
Choice of Base: A non-nucleophilic hindered base like DIPEA is used to deprotonate the phenolic hydroxyl group, forming the phenoxide. This prevents the base from competing with the phenoxide as a nucleophile and reacting with the ethoxymethyl chloride.
-
Solvent: Anhydrous dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions.
-
Temperature Control: The initial addition of the electrophile (EOM-Cl) is performed at 0 °C to control the exothermicity of the reaction.
-
Work-up: The aqueous washes are essential to remove the DIPEA hydrochloride salt and any unreacted starting materials or byproducts.
Applications in Organic Synthesis
The primary utility of 3-(ethoxymethyl)-4-methoxybenzaldehyde lies in its ability to undergo reactions at the aldehyde functionality while the phenolic hydroxyl is masked.
Reactions of the Aldehyde Group
With the phenolic hydroxyl protected, the aldehyde group is available for a wide range of transformations, including:
-
Wittig Reaction: To form substituted styrenes.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
Deprotection of the Ethoxymethyl (EOM) Group
The EOM group is typically stable to basic and nucleophilic conditions but can be cleaved under acidic conditions. This orthogonality allows for a wide range of synthetic manipulations before liberating the phenol.
Caption: Deprotection of the EOM group to regenerate the free phenol.
Common deprotection methods for related methoxymethyl (MOM) ethers, which are analogous to EOM ethers, involve treatment with acids such as HCl in a protic solvent or Lewis acids.[4] The choice of deprotection conditions should be tailored to the stability of other functional groups in the molecule.
Safety and Handling
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde: As with any chemical, it should be handled in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses). Specific toxicity data is not available, but it is prudent to treat it as a potentially hazardous substance.
-
Ethoxymethyl chloride (EOM-Cl): This reagent is a suspected carcinogen and a lachrymator. It must be handled with extreme caution in a certified chemical fume hood.
-
N,N-Diisopropylethylamine (DIPEA): This is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a versatile synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. Its synthesis from the readily available isovanillin is straightforward, and the ethoxymethyl protecting group allows for a wide range of selective transformations at the aldehyde position. These application notes provide a foundational protocol and a framework for the utilization of this valuable building block in research and development.
References
-
PubChem. Isovanillin. National Center for Biotechnology Information. [Link]
-
Wikipedia. Isovanillin. [Link]
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
-
Taylor & Francis Online. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]
- Google Patents.
-
ACS Publications. An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. The Journal of Organic Chemistry. [Link]
- Google Patents. Process for methoxymethylation of phenolic hydroxyl groups. US3987105A.
-
PubChem. 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. WO2019100786A1.
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
Sources
The Versatile Role of 3-Ethoxy-4-methoxybenzaldehyde in Medicinal Chemistry: From Anti-inflammatory Agents to Neuroscience Research Tools
Introduction: 3-Ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features, particularly the 3-ethoxy-4-methoxy substitution pattern on the phenyl ring, confer favorable properties for molecular recognition by various biological targets. This technical guide provides an in-depth exploration of the applications of 3-ethoxy-4-methoxybenzaldehyde, with a primary focus on its crucial role in the development of potent anti-inflammatory drugs. Furthermore, we will delve into its emerging applications in the synthesis of novel probes for neuroinflammatory research and its potential, albeit less explored, antiviral activities. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols.
Part 1: Core Application - A Cornerstone in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
The most prominent and well-established application of 3-ethoxy-4-methoxybenzaldehyde in medicinal chemistry is its function as a key intermediate in the synthesis of Apremilast, a first-in-class oral small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Apremilast is approved for the treatment of psoriasis and psoriatic arthritis, marking a significant advancement in the management of these chronic inflammatory conditions.[2]
Mechanism of Action: The Significance of the 3-Ethoxy-4-methoxybenzyl Moiety
PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the inflammatory response by modulating the expression of a variety of pro-inflammatory and anti-inflammatory cytokines.[3][4] Specifically, elevated cAMP levels lead to the reduced production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and an increased production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3][5]
The 3-ethoxy-4-methoxyphenyl group of Apremilast plays a critical role in its high affinity and selectivity for the PDE4 enzyme. Structure-activity relationship (SAR) studies on various PDE4 inhibitors, including analogs of Rolipram and other classes of compounds, have consistently highlighted the importance of a 3,4-dialkoxy-substituted phenyl ring for potent inhibitory activity.[6][7] The methoxy group at the 4-position and a larger alkoxy group, such as ethoxy or cyclopentyloxy, at the 3-position are often optimal for fitting into the hydrophobic pocket of the PDE4 active site.[7] This specific substitution pattern is a recurring motif in many potent PDE4 inhibitors.[6][7]
Visualizing the Anti-Inflammatory Cascade of PDE4 Inhibition
Sources
- 1. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. mdpi.com [mdpi.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 7. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: High-Efficiency Knoevenagel Condensation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
[1]
Introduction & Chemical Context
3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6) is a specialized benzaldehyde derivative characterized by a para-methoxy group and a meta-benzylic ether moiety.[1] Unlike its structural analog 3-ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin derivative), the ethoxymethyl group at the 3-position imparts unique steric and electronic properties while introducing specific stability considerations regarding the benzylic ether linkage.[1]
This Application Note provides field-validated protocols for subjecting this aldehyde to Knoevenagel condensation. These transformations are critical for generating cinnamic acid derivatives (via Doebner modification) or
Substrate Analysis
-
Electronic Deactivation: The 4-methoxy group acts as a strong resonance donor (+M), significantly reducing the electrophilicity of the carbonyl carbon.[1] Standard room-temperature protocols used for nitro-benzaldehydes will likely fail or proceed sluggishly.[1]
-
Benzylic Ether Stability: The 3-(ethoxymethyl) group is stable under basic conditions (Knoevenagel) but susceptible to cleavage by strong Lewis acids (e.g.,
, ) or hot concentrated hydrohalic acids.[1] Workup procedures must be pH-controlled to preserve this moiety.[1]
Reaction Engineering & Critical Parameters
To overcome the electronic deactivation of the aldehyde, the reaction equilibrium must be driven forward.[1] We recommend two primary strategies based on the desired product class.
Table 1: Strategic Optimization Matrix
| Parameter | Strategy A: Carboxylic Acids (Doebner) | Strategy B: Nitriles/Esters |
| Active Methylene | Malonic Acid | Malononitrile, Ethyl Cyanoacetate |
| Catalyst System | Pyridine (Solvent/Base) + Piperidine (Cat.)[1] | Piperidine (Cat.)[2][3][4][5][6] + Acetic Acid (Buffer) |
| Temperature | 80°C – 100°C (Decarboxylation driven) | 25°C – 50°C (High acidity of methylene) |
| Solvent | Pyridine (Neat) | Ethanol or Toluene |
| Driving Force | Removal of | Precipitation or Dean-Stark |
| Risk Factor | Decarboxylation requires heat; ensure complete conversion first. | Exotherm control with Malononitrile.[1] |
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Ethoxymethyl)-4-methoxycinnamic acid
Mechanism: Knoevenagel Condensation followed by in situ decarboxylation.[1] Application: Linker synthesis, fragment-based drug design.[1]
Reagents:
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 equiv)[1]
-
Malonic Acid (2.2 equiv)
-
Pyridine (anhydrous, 5.0 - 10.0 volumes)[1]
-
Piperidine (0.1 equiv)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or Ar). -
Dissolution: Charge the flask with 3-(ethoxymethyl)-4-methoxybenzaldehyde (e.g., 10.0 g, 51.5 mmol) and Malonic Acid (11.8 g, 113 mmol).
-
Solvent Addition: Add anhydrous Pyridine (50 mL). Stir until the solids are mostly dissolved.
-
Catalysis: Add Piperidine (0.5 mL, ~10 mol%) via syringe.
-
Note: A slight exotherm may occur.[1]
-
-
Reaction: Heat the mixture to 85°C for 1 hour, then increase to 100°C for 3 hours.
-
Workup (Crucial for Ether Stability):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of ice-cold water (500 mL) containing concentrated HCl (enough to neutralize pyridine and reach pH ~2).
-
Caution: Add HCl slowly. Keep temperature <10°C to prevent hydrolysis of the benzylic ether.[1]
-
-
Isolation: The product should precipitate as a white to off-white solid.[1] Stir for 30 minutes to ensure complete precipitation. Filter the solid and wash with cold water (3 x 50 mL).[1]
-
Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[2]
Protocol B: Synthesis of Ethyl 3-(ethoxymethyl)-4-methoxy-alpha-cyanocinnamate
Mechanism: Standard Knoevenagel Condensation.[1] Application: Michael acceptor synthesis, intermediate for heterocycle formation.[1]
Reagents:
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 equiv)[1]
-
Ethyl Cyanoacetate (1.1 equiv)
-
Ethanol (10 volumes)
-
Piperidine (0.05 equiv)
Step-by-Step Methodology:
-
Setup: 3-neck flask with mechanical stirrer (preferred for larger scales due to precipitation) or magnetic stirrer.
-
Mixing: Dissolve the aldehyde (10.0 g) and Ethyl Cyanoacetate (6.4 g) in Ethanol (100 mL).
-
Catalysis: Add Piperidine (0.25 mL) dropwise at room temperature.
-
Reaction:
-
Isolation:
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for processing this specific aldehyde.
Figure 1: Decision tree and process flow for the Knoevenagel condensation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated aldehyde (4-OMe effect).[1] | Increase temperature to reflux; switch solvent to Toluene with Dean-Stark trap to remove water.[1] |
| Oiling Out | Product melting point is near reaction temp; impurities.[1] | Seed the mixture with pure crystal; switch solvent to Isopropanol/Water mix.[1] |
| Ether Cleavage | Acid concentration too high during workup.[1] | Use weak acid (Acetic Acid) or dilute HCl; ensure temperature is <10°C during addition. |
| Impurity Formation | Cannizzaro reaction (side reaction). | Ensure active methylene compound is added before the base/catalyst.[1] |
References
-
Jones, G. (2011).[1] The Knoevenagel Condensation. In Organic Reactions, Vol. 15. Wiley.[1] Link
-
Sigma-Aldrich. Knoevenagel Condensation Reaction Protocol. Link
-
ChemicalBook. 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6) Product Entry. Link
-
Organic Syntheses. 3,4-Dimethoxycinnamic Acid (Veratric Acid Analog Protocol). Org. Synth. 1953, 33,[1] 15. Link
-
PubChem. Compound Summary: 3-(Ethoxymethyl)-4-methoxybenzaldehyde.[1][7] Link[7]
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. chembopharma.wordpress.com [chembopharma.wordpress.com]
Application Notes and Protocols for Coupling Reactions with 3-(Ethoxymethyl)-4-methoxybenzaldehyde
Introduction: The Versatility of 3-(Ethoxymethyl)-4-methoxybenzaldehyde in Modern Synthesis
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a key aromatic aldehyde intermediate, distinguished by its unique substitution pattern which offers both steric and electronic influence on its reactivity. The presence of the electron-donating methoxy and ethoxymethyl groups activates the aromatic ring, while the aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. For instance, the structurally related 3-ethoxy-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1]
This application note provides a comprehensive guide to the reaction conditions for several key coupling reactions involving 3-(Ethoxymethyl)-4-methoxybenzaldehyde. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selection of reagents and conditions.
Olefination Reactions: Crafting Alkenes with Precision
The aldehyde functional group of 3-(Ethoxymethyl)-4-methoxybenzaldehyde is an excellent electrophile for olefination reactions, enabling the synthesis of stilbene and cinnamate derivatives. Two of the most powerful methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
The Wittig Reaction: A Classic Approach to Alkenes
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. The stereochemical outcome of the reaction is largely dependent on the stability of the ylide.[2] Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
Reaction Causality: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. The decomposition of this intermediate to the alkene and triphenylphosphine oxide is the driving force of the reaction.[3] The substituents on the benzaldehyde ring, being electron-donating, can slightly decrease the electrophilicity of the carbonyl carbon, potentially requiring slightly more forcing conditions compared to electron-deficient benzaldehydes.
Experimental Protocol: Synthesis of (E)-1-(3-(Ethoxymethyl)-4-methoxystyryl)benzene
-
Materials:
-
Benzyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde
-
Anhydrous Diethyl ether
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium bromide (1.1 eq).
-
Suspend the phosphonium salt in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the characteristic orange-red color of the ylide should develop.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
-
Data Summary Table:
| Parameter | Condition | Rationale |
| Phosphonium Salt | Benzyltriphenylphosphonium bromide | Precursor to the benzylidene ylide. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for ylide generation. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the reactants and does not interfere with the strong base. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; reaction proceeds at ambient temperature. |
| Stoichiometry | 1.1 eq. Ylide Precursor & Base | A slight excess ensures complete conversion of the aldehyde. |
Workflow Diagram:
Caption: Workflow for the Wittig olefination of 3-(Ethoxymethyl)-4-methoxybenzaldehyde.
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-Selectivity and Facile Purification
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion.[4] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification. Furthermore, the use of stabilized phosphonate esters generally leads to excellent (E)-selectivity.[5][6]
Reaction Causality: The increased nucleophilicity of the phosphonate carbanion compared to the corresponding Wittig ylide often allows for milder reaction conditions. The mechanism proceeds through nucleophilic attack of the carbanion on the aldehyde, forming an intermediate that eliminates a dialkyl phosphate to yield the alkene.[4] The stereochemical outcome is dictated by the thermodynamic stability of the intermediates.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-(Ethoxymethyl)-4-methoxyphenyl)acrylate
-
Materials:
-
Triethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium methoxide (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the pure (E)-cinnamate ester.
-
Data Summary Table:
| Parameter | Condition | Rationale |
| Phosphonate Reagent | Triethyl phosphonoacetate | Precursor to the stabilized phosphonate carbanion for high (E)-selectivity. |
| Base | Sodium Methoxide (NaOMe) | A suitable base for the deprotonation of the phosphonate ester. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature followed by reaction at ambient temperature. |
| Stoichiometry | 1.1 eq. Phosphonate & Base | A slight excess drives the reaction to completion. |
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes.[7] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[8]
Reaction Causality: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reagent for this purpose. The electron-donating groups on the aromatic ring of 3-(Ethoxymethyl)-4-methoxybenzaldehyde can facilitate imine formation.
Experimental Protocol: Synthesis of N-Benzyl-1-(3-(ethoxymethyl)-4-methoxyphenyl)methanamine
-
Materials:
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
-
Procedure:
-
To a solution of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Condition | Rationale |
| Amine | Benzylamine | The nucleophile for imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective reducing agent for iminium ions. |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for reductive aminations. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
Mechanism Diagram:
Caption: General mechanism of reductive amination.
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.[9] This reaction provides a straightforward route to secondary alcohols.
Reaction Causality: The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom highly nucleophilic. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will react with even trace amounts of water.[7]
Experimental Protocol: Synthesis of 1-(3-(Ethoxymethyl)-4-methoxyphenyl)-1-phenylmethanol
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Iodine (a small crystal)
-
3-(Ethoxymethyl)-4-methoxybenzaldehyde
-
-
Procedure:
-
Activate the magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
Cool the reaction mixture to 0 °C and add a solution of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or recrystallization.
-
Data Summary Table:
| Parameter | Condition | Rationale |
| Grignard Reagent | Phenylmagnesium bromide | The carbon nucleophile. |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent essential for the stability of the Grignard reagent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; completion at ambient temperature. |
| Work-up | Saturated aq. NH4Cl | A mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent. |
Conclusion
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a versatile substrate for a variety of important coupling reactions. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse range of derivatives. The electron-donating nature of the substituents on the aromatic ring generally favors these reactions, although adjustments in reaction times or temperatures may be necessary compared to less substituted or electron-poor benzaldehydes. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the highest yields and purity for specific target molecules.
References
- Suzuki, A. (1998). In Metal-catalyzed Cross-coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH.
- Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
-
Organic Syntheses. Horner-Wadsworth-Emmons reaction of p-anisaldehyde. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. The Grignard Reaction. [Link]
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Quantification of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
[1][2]
Abstract
This application note details a validated protocol for the quantification and purity assessment of 3-(Ethoxymethyl)-4-methoxybenzaldehyde , a structural analog often encountered in the synthesis of complex pharmaceutical intermediates (e.g., related to PDE4 inhibitors like Apremilast or benzoxaborole derivatives).[1] Due to the reactivity of the aldehyde moiety and the potential for ether cleavage, precise analytical control is required.[1] This guide presents a stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method as the primary assay, supported by GC-MS for volatile impurity profiling and H-NMR for structural identification.[1]
Introduction & Compound Profile
The Analyte
3-(Ethoxymethyl)-4-methoxybenzaldehyde is a lipophilic benzaldehyde derivative.[1] It is structurally distinct from the common pharmaceutical intermediate 3-ethoxy-4-methoxybenzaldehyde (Ethyl Isovanillin) by the presence of a methylene bridge in the ether side chain (benzyl ether vs. phenolic ether).[1]
-
Chemical Structure:
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [1]
-
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM); sparingly soluble in water.
Critical Quality Attributes (CQAs)
In drug development, the quantification of this intermediate focuses on three degradation pathways that must be resolved by the analytical method:
-
Oxidation: Conversion of the aldehyde to 3-(Ethoxymethyl)-4-methoxybenzoic acid .
-
Reduction: Conversion to 3-(Ethoxymethyl)-4-methoxybenzyl alcohol .
-
Ether Hydrolysis: Potential loss of the ethoxy group under acidic stress.[1]
Method A: Stability-Indicating HPLC-UV (Primary Assay)[1]
This method is the "workhorse" for purity and assay.[1] It utilizes a Reverse Phase (RP) C18 column with a gradient elution to separate the aldehyde from its more polar oxidation products and less polar precursors.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | Provides high resolution for aromatic aldehydes; 3.5 µm particle size balances backpressure and efficiency.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1]7) suppresses ionization of the benzoic acid degradant, ensuring sharp peak shape.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic benzyl ethers.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
| Injection Vol | 5.0 µL | Minimized to prevent column overload given the high UV absorbance.[1] |
| Detection | UV at 280 nm (Primary), 254 nm (Secondary) | 280 nm targets the carbonyl n-π* transition (specific); 254 nm targets the aromatic π-π* (sensitive). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient (Elute Analyte) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1] (Matches the midpoint of the gradient to prevent solvent shock).
-
Stock Solution: Dissolve 10.0 mg of analyte in 10.0 mL ACN.
-
Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.
System Suitability Criteria (Self-Validating)
-
Tailing Factor: 0.8 – 1.5 (Ensures no secondary interactions).[1]
-
Theoretical Plates: > 5000 (Ensures column efficiency).
-
RSD of Peak Area (n=6): < 1.0% (Ensures injection precision).
Method B: GC-MS (Impurity Profiling)[1]
While HPLC is preferred for the aldehyde assay, GC-MS is required to detect volatile organic impurities (VOIs), specifically residual alkyl halides (e.g., chloromethyl ethyl ether precursors) which are potential Genotoxic Impurities (GTIs).
Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD.[1]
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm).[1] Specialized for volatile solvents.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 10:1 @ 220°C.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detection: EI Source (70 eV), Scan mode (35-500 amu).[1]
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for analyzing this specific aldehyde, ensuring that thermal instability (a risk in GC) is mitigated by using HPLC for the main assay.
Caption: Integrated analytical workflow separating assay (HPLC) from volatile impurity profiling (GC).
Method Validation Summary (ICH Q2(R1))
To ensure trustworthiness, the HPLC method must undergo the following validation steps. Data below represents typical acceptance criteria for this class of molecule.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation). | No interference at the retention time of the main peak.[1] Purity angle < Purity threshold (PDA).[1] |
| Linearity | 5 levels from 50% to 150% of target concentration (0.05 – 0.15 mg/mL). | R² > 0.999.[1] |
| Accuracy (Recovery) | Spike samples at 80%, 100%, 120%. | Mean recovery 98.0% – 102.0%.[1] |
| Precision (Repeatability) | 6 injections of 100% standard. | RSD < 1.0%.[1] |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3), LOQ (S/N ~10). |
| Solution Stability | Re-inject standard after 24h at RT. | % Difference < 2.0% (Aldehydes can oxidize in solution; protect from light).[1] |
Troubleshooting & Expert Insights
Aldehyde Oxidation (The "Ghost" Peak)
Observation: A small peak appearing at RRT ~0.85 (Relative Retention Time) that grows over time. Cause: Auto-oxidation of the aldehyde to 3-(Ethoxymethyl)-4-methoxybenzoic acid.[1] Solution:
-
Use amber glassware for all sample preparations.[1]
-
Maintain the autosampler temperature at 4°C.
-
Ensure the mobile phase pH is acidic (Formic acid); neutral pH accelerates oxidation in aqueous mixtures.
Peak Tailing
Observation: Asymmetry factor > 1.5. Cause: Interaction of the methoxy/ethoxy oxygens with free silanol groups on the column stationary phase.[1] Solution: Ensure the use of "End-capped" columns (e.g., Eclipse Plus or XBridge) and maintain ionic strength (add 10mM Ammonium Formate if simple Formic Acid is insufficient).
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for gradient optimization of aromatic aldehydes).
-
Sigma-Aldrich. (n.d.).[1] 3-Ethoxy-4-methoxybenzaldehyde Product Specification. (Reference for physicochemical properties of the structural analog). Link
-
ChemicalBook. (2023).[1] 3-Ethoxy-4-methoxybenzaldehyde Properties and Synthesis. (Context for synthesis intermediates). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. volochem.com [volochem.com]
- 9. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
The Cornerstone of Modern PDE4 Inhibitors: A Guide to the Synthesis and Application of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
In the landscape of contemporary drug discovery, particularly in the realm of inflammatory diseases, the selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a pivotal therapeutic strategy. This enzyme's role in modulating cyclic adenosine monophosphate (cAMP) levels within inflammatory cells makes it a prime target for intervention in conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD). At the heart of the synthesis of potent PDE4 inhibitors like Apremilast lies a key building block: 3-(Ethoxymethyl)-4-methoxybenzaldehyde. Its unique structural features are instrumental in forging the final pharmacophore, highlighting the critical importance of its efficient and well-controlled synthesis.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the role of 3-(Ethoxymethyl)-4-methoxybenzaldehyde in the synthesis of PDE4 inhibitors. We will delve into the mechanistic underpinnings of the synthetic transformations, offer detailed, field-proven protocols, and present the data in a clear and accessible format. This document is designed to be a self-validating system, where the rationale behind each experimental choice is elucidated, empowering the reader to not only replicate the procedures but also to adapt and troubleshoot them effectively.
The Significance of the Catechol Diether Moiety in PDE4 Inhibition
The 3-ethoxy-4-methoxy substitution pattern on the benzaldehyde ring is a recurring motif in a class of highly effective PDE4 inhibitors. This catechol diether moiety plays a crucial role in anchoring the inhibitor to the active site of the PDE4 enzyme. The methoxy and ethoxy groups form key interactions within the hydrophobic pockets of the enzyme's binding site, contributing significantly to the inhibitor's potency and selectivity. The aldehyde functional group of 3-(Ethoxymethyl)-4-methoxybenzaldehyde serves as a versatile handle for the subsequent elaboration of the molecule, allowing for the introduction of other critical pharmacophoric elements.
The PDE4 Signaling Pathway: A Target for Anti-Inflammatory Therapy
Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating the inflammatory response. By inhibiting PDE4, the intracellular levels of cAMP are elevated, leading to the activation of Protein Kinase A (PKA). This, in turn, modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines, ultimately dampening the inflammatory cascade.
Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde: A Robust and Scalable Protocol
The synthesis of the pivotal intermediate, 3-(Ethoxymethyl)-4-methoxybenzaldehyde, typically commences from the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The following protocol details a reliable and high-yielding procedure.
Protocol 1: Ethylation of Isovanillin
This procedure outlines the synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde via the ethylation of isovanillin.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Isovanillin | 152.15 | 500 g | 3.29 |
| Sodium Hydroxide | 40.00 | 157 g | 3.93 |
| Bromoethane | 108.97 | 537 g | 4.93 |
| Benzyltriethylammonium chloride | 227.77 | 104 g | 0.46 |
| Water | 18.02 | 1500 mL | - |
Step-by-Step Methodology:
-
In a 3L reaction vessel equipped with a mechanical stirrer, dissolve 157 g of sodium hydroxide in 1500 mL of water.
-
To the stirred solution, add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of bromoethane.
-
Stir the reaction mixture vigorously at 25 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, collect the precipitated product by suction filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white solid.
Expected Yield: 94-96% Purity (by HPLC): >99%
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that deprotonates the phenolic hydroxyl group of isovanillin, forming a phenoxide ion. This nucleophilic phenoxide then readily attacks the electrophilic bromoethane in an SN2 reaction.
-
Phase Transfer Catalyst: Benzyltriethylammonium chloride is a phase transfer catalyst essential for this reaction. Since isovanillin and its phenoxide are soluble in the aqueous phase and bromoethane is in the organic phase, the catalyst facilitates the transfer of the phenoxide ion to the organic phase, enabling the reaction to proceed at a reasonable rate at room temperature.
-
Solvent: Water is an economical and environmentally benign solvent for dissolving the base and the starting phenate.
From Aldehyde to a Chiral Amine: The Synthesis of a Key Apremilast Intermediate
The transformation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde into the chiral amine intermediate, (S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine, is a critical sequence in the synthesis of Apremilast. This is achieved through a stereoselective Mannich reaction.
Protocol 2: Asymmetric Mannich Reaction
This protocol describes the L-proline catalyzed asymmetric Mannich reaction to produce the chiral amine precursor.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Ethoxymethyl)-4-methoxybenzaldehyde | 180.20 | 18.0 g | 0.1 |
| Methylsulfonylmethane | 94.13 | 23.5 g | 0.25 |
| L-proline | 115.13 | 4.5 g | 0.039 |
| D-tartaric acid | 150.09 | 1.5 g | 0.01 |
| 5% Ammonia in Cyclopentyl methyl ether | - | 140 g | - |
| Cyclopentyl methyl ether | 100.16 | 40 g | - |
Step-by-Step Methodology:
-
To a 500 mL flask, add 4.5 g of L-proline, 1.5 g of D-tartaric acid, and 140 g of a 5% solution of ammonia in cyclopentyl methyl ether.
-
Stir the mixture until all solids are dissolved and then cool the solution to 20-25 °C.
-
In a separate beaker, prepare a solution of 18.0 g of 4-methoxy-3-ethoxybenzaldehyde and 23.5 g of dimethyl sulfone in 40 g of cyclopentyl methyl ether.
-
Add the aldehyde/sulfone solution dropwise to the cooled L-proline solution over approximately 1 hour, maintaining the internal temperature between 20-25 °C.
-
After the addition is complete, continue to stir the reaction mixture at 20-25 °C for 6 hours.
-
Monitor the reaction by HPLC to confirm the formation of (S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine.
-
Upon completion, the reaction mixture is typically worked up by extraction and purified, potentially through chiral resolution to enhance enantiomeric purity.
Causality Behind Experimental Choices:
-
Catalyst: L-proline is a chiral organocatalyst that plays a pivotal role in inducing stereoselectivity. It reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the imine formed in situ from ammonia and another molecule of the aldehyde, leading to the formation of the desired chiral product. The stereochemistry of L-proline directs the attack to one face of the imine, resulting in an enantiomerically enriched product.
-
Promoter: D-tartaric acid acts as a co-catalyst or promoter. It can protonate the imine, increasing its electrophilicity and accelerating the reaction. It may also participate in the transition state assembly through hydrogen bonding, further enhancing stereoselectivity.
-
Ammonia Source: Ammonia serves as the nitrogen source for the formation of the amine functionality in the product.
-
Solvent: Cyclopentyl methyl ether is a suitable solvent for this reaction, as it dissolves the reactants and is relatively non-polar, which can favor the desired reaction pathway.
The Final Assembly: Condensation to Form Apremilast
The final step in the synthesis of Apremilast involves the condensation of the chiral amine intermediate with 3-acetamidophthalic anhydride.
Protocol 3: Amidation Reaction
This protocol details the final condensation step to yield Apremilast.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar ratio) |
| (S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine | 287.37 | 1 equivalent |
| 3-Acetamidophthalic anhydride | 205.17 | 1-1.2 equivalents |
| Acetic Acid | 60.05 | Solvent |
Step-by-Step Methodology:
-
Dissolve (S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine in acetic acid.
-
Add 3-acetamidophthalic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude Apremilast by recrystallization from a suitable solvent system (e.g., acetone/ethanol) to obtain the final product.
Expected Yield: High Purity (by HPLC): >99.5%
Causality Behind Experimental Choices:
-
Reactants: The primary amine of the chiral intermediate acts as a nucleophile, attacking one of the carbonyl carbons of the 3-acetamidophthalic anhydride. This leads to the opening of the anhydride ring, followed by dehydration to form the final imide ring of Apremilast.
-
Solvent and Catalyst: Acetic acid serves as both the solvent and a catalyst for this condensation reaction. It facilitates the reaction by protonating the carbonyl oxygen of the anhydride, making it more electrophilic.
Synthetic Workflow Visualization
The overall synthetic scheme for Apremilast from isovanillin is summarized in the following diagram.
Caption: Synthetic pathway for Apremilast from Isovanillin.
Conclusion and Future Perspectives
3-(Ethoxymethyl)-4-methoxybenzaldehyde is undeniably a cornerstone in the synthesis of a new generation of PDE4 inhibitors. The synthetic routes outlined in this guide are robust, scalable, and founded on well-understood chemical principles. The causality-driven explanations for the experimental choices are intended to empower researchers to not only execute these protocols with confidence but also to innovate and adapt them for the synthesis of novel analogs. As the quest for more selective and potent PDE4 inhibitors continues, the fundamental chemistry surrounding this key benzaldehyde intermediate will undoubtedly remain a fertile ground for discovery and development in the fight against inflammatory diseases.
References
- Man, H.-W., Schafer, P., Wong, L. M., Patterson, R. T., Corral, L. G., Raymon, H., Blease, K., Leisten, J., Shirley, M. A., Tang, Y., Babusis, D. M., Chen, R., Stirling, D., & Muller, G. W
Experimental Procedure for the O-Allylation of Vanillin Derivatives: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
This guide provides a detailed experimental framework for the O-allylation of vanillin and its derivatives, a critical transformation for synthesizing valuable intermediates in drug discovery, polymer science, and fine chemical production. Vanillin, a readily available bio-sourced platform chemical, possesses aldehyde, hydroxyl, and ether functional groups that are amenable to modification.[1] The allylation of its phenolic hydroxyl group, in particular, yields versatile precursors for further reactions, such as the Claisen rearrangement or "click" chemistry.[2][3]
This document offers two robust protocols using common laboratory reagents, explains the underlying chemical principles, details necessary safety precautions, and outlines methods for product characterization.
Reaction Mechanism: The Williamson Ether Synthesis
The O-allylation of vanillin is a classic example of the Williamson ether synthesis.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
-
Deprotonation : The phenolic hydroxyl group (-OH) of the vanillin derivative is acidic. In the presence of a base (e.g., potassium carbonate, sodium hydride), this proton is abstracted to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack : The newly formed phenoxide anion attacks the electrophilic carbon atom of the allylating agent (e.g., allyl bromide). This carbon is susceptible to attack because it is bonded to a good leaving group (bromide).
-
Displacement : The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of a new carbon-oxygen bond, resulting in the desired allyl ether.[4]
The choice of base and solvent is crucial. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is often used as it effectively solvates the cation of the base without deactivating the nucleophilic phenoxide anion.[2][6]
Caption: Mechanism of the Williamson ether synthesis for vanillin allylation.
Experimental Protocols
Two common protocols are presented below. Protocol 1 is a general-purpose method suitable for most standard vanillin derivatives. Protocol 2 utilizes a stronger base and is reserved for less reactive substrates or when strictly anhydrous conditions are required.
Protocol 1: Allylation using Potassium Carbonate (K₂CO₃) in Acetone
This method is widely used due to its operational simplicity and the moderate reactivity of the reagents.[2][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Vanillin | 152.15 | 1.0 | 5.00 g (32.86 mmol) |
| Allyl Bromide | 120.98 | 1.2 | 3.5 mL (40.5 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 9.08 g (65.72 mmol) |
| Acetone | - | - | 100 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine (Saturated NaCl) | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Step-by-Step Procedure:
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (5.00 g) and anhydrous potassium carbonate (9.08 g).
-
Solvent Addition : Add 100 mL of anhydrous acetone to the flask.
-
Reagent Addition : While stirring the suspension, add allyl bromide (3.5 mL) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux (approximately 56°C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up (Quenching & Extraction) :
-
After the reaction is complete (as indicated by the consumption of vanillin on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted vanillin, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification : The crude O-allylvanillin can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield a white to off-white solid.[8] A typical isolated yield is 90-95%.[2]
Protocol 2: Allylation using Sodium Hydride (NaH) in DMF
This protocol is employed for substrates that are less reactive or when a stronger, non-nucleophilic base is advantageous. Extreme caution is required when handling sodium hydride. [9][10] The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
Vanillin Derivative (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether or Hexane (for washing NaH)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Step-by-Step Procedure:
-
Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.
-
NaH Preparation :
-
In the flask, weigh the required amount of NaH (60% dispersion).
-
Under the inert atmosphere, wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil.[10] Carefully remove the hexane supernatant with a cannula or syringe each time.
-
-
Reaction :
-
Add anhydrous DMF to the washed NaH. Cool the suspension to 0°C in an ice bath.
-
Dissolve the vanillin derivative in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a syringe. Stir for 30 minutes at 0°C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add allyl bromide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up (Quenching & Extraction) :
-
Cool the flask back to 0°C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaH.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
-
Drying, Concentration, and Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflow for the O-allylation of vanillin.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.
-
Allyl Bromide : Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[11][12] It is also a lachrymator. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][14]
-
Sodium Hydride (NaH) : A water-reactive and flammable solid.[9][15] Contact with water liberates hydrogen gas, which can ignite spontaneously.[10] Handle exclusively under an inert atmosphere. Never quench with water directly; use a less reactive proton source like isopropanol or saturated NH₄Cl solution at 0°C. A Class D fire extinguisher (for combustible metals) must be available.[10]
-
N,N-Dimethylformamide (DMF) : A combustible liquid that can be readily absorbed through the skin.[16] It is a potential reproductive toxin and hepatotoxin.[16][17] Avoid inhalation of vapors and skin contact.[17][18] Ensure adequate ventilation.[19]
Product Characterization
The identity and purity of the synthesized O-allylvanillin derivative should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Look for the appearance of characteristic signals for the allyl group: a doublet of triplets around 4.6 ppm (-O-CH₂ -), a multiplet around 6.0 ppm (-CH=CH₂), and two doublets around 5.3 and 5.4 ppm (-CH=CH₂ ). The disappearance of the phenolic -OH proton signal (typically >9 ppm) confirms the reaction's success.
-
¹³C NMR : The appearance of new signals corresponding to the allyl group carbons (approx. 70 ppm for -O-CH₂-, 118 ppm for =CH₂, and 133 ppm for -CH=) provides further confirmation.
-
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : The measured melting point should be sharp and consistent with literature values (for O-allylvanillin: 69-70°C).[8]
By following these detailed protocols and safety guidelines, researchers can reliably synthesize O-allylated vanillin derivatives for a wide range of applications in chemical and pharmaceutical development.
References
-
Ricci, A., et al. (2022). Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. RSC Sustainability. Available at: [Link]
-
Tidwell, J. H., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. Available at: [Link]
-
Colle, M., et al. (2022). Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. Available at: [Link]
-
Taber, D. F., et al. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available at: [Link]
-
Gautier, B., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. Available at: [Link]
-
Pardhi, P., et al. (2018). Synthesis and Evaluation of Anticancer Activity of O-allylchalcone Derivatives. ResearchGate. Available at: [Link]
-
Herriott, A. W., & Picker, D. (1975). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. Available at: [Link]
-
Ali, M. A., et al. (2014). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Available at: [Link]
-
Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. MDPI. Available at: [Link]
-
Carl ROTH. (2020). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]
- Google Patents. (2012). Method for preparing o-vanillin.
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Allyl Bromide. Available at: [Link]
-
Tazon, A. W., et al. (2023). Alkylation of the vanillin moiety through the hydroxyl functional group. ResearchGate. Available at: [Link]
-
Stobec. (2018). Safety Data Sheet: Allyl bromide. Available at: [Link]
-
University of California, Irvine. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]
-
Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. PubMed. Available at: [Link]
-
van der Vlugt, J. I. (2006). Catalytic allylation of phenols: chloride-free route towards epoxy resins. Scholarly Publications Leiden University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
Wang, M. L., & Yang, H. M. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chilean Chemical Society. Available at: [Link]
-
Capanema, E. A., et al. (2004). A Comprehensive Approach for Quantitative Lignin Characterization by NMR Spectroscopy. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). (1990). Preventing Adverse Health Effects from Exposure to Dimethylformamide (DMF). Available at: [Link]
-
Curir, P., et al. (2023). NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. MDPI. Available at: [Link]
-
Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS. Available at: [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]
-
Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]
-
Wang, Z., et al. (2005). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications. Available at: [Link]
-
Wang, J. Q., et al. (2005). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available at: [Link]
-
Liu, H., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02185D [pubs.rsc.org]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. stobec.com [stobec.com]
- 12. lobachemie.com [lobachemie.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. Preventing Adverse Health Effects from Exposure to: Dimethylformamide | NIOSH | CDC [cdc.gov]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. nj.gov [nj.gov]
- 19. carlroth.com [carlroth.com]
3-(Ethoxymethyl)-4-methoxybenzaldehyde in flavor and fragrance formulation
Technical Application Note: 3-(Ethoxymethyl)-4-methoxybenzaldehyde (EMB) [1]
Executive Summary
This application note details the physicochemical properties, formulation protocols, and stability profiles of 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS: 832737-85-6), herein referred to as EMB .[1]
While structurally related to ubiquitous aroma chemicals like Anisaldehyde and Vanillin, EMB represents a distinct class of "Non-Phenolic Functionalized Anisaldehydes." Its primary value in flavor and fragrance (F&F) formulation lies in its oxidative stability and resistance to discoloration —a chronic issue with phenolic aldehydes (e.g., Vanillin, Ethyl Vanillin).[1] This guide provides evidence-based protocols for researchers and drug development professionals utilizing EMB as either a sensory active or a high-purity intermediate.[1]
Physicochemical Profile & Structural Logic
To formulate effectively, one must understand the molecule's structural behavior.[1] EMB possesses a benzaldehyde core with a methoxy group at the para position (similar to Anisaldehyde) and an ethoxymethyl group at the meta position.[1]
Key Structural Advantage: Unlike Vanillin, EMB lacks a free phenolic hydroxyl group.[1] This absence prevents the formation of quinone methides and colored complexes when exposed to trace metals (Fe³⁺) or alkaline bases, making it an ideal "White Vanilla/Anise" replacer in color-sensitive cosmetic bases (lotions, soaps).[1]
Table 1: Technical Specifications
| Property | Value / Description | Relevance to Formulation |
| IUPAC Name | 3-(Ethoxymethyl)-4-methoxybenzaldehyde | Chemical Identity |
| CAS Number | 832737-85-6 | Regulatory Tracking |
| Molecular Weight | 194.23 g/mol | Volatility/Fixation Potential |
| Appearance | White to off-white crystalline solid | Solubility requirements |
| LogP (Predicted) | ~2.1 - 2.4 | Hydrophobicity; good affinity for lipid phases |
| Olfactory Profile | Sweet, powdery, floral (Hawthorn/Mimosa), creamy, anisic | Heart-to-Base note modifier |
| Flash Point | >100°C (Estimated) | Safety in heated compounding |
Olfactory Mechanism & SAR Visualization
Understanding the Structure-Activity Relationship (SAR) allows formulators to substitute EMB intelligently.[1] The ethoxymethyl side chain adds steric bulk compared to standard Anisaldehyde, likely increasing substantivity (tenacity) while modifying the volatility profile.[1]
Graphviz Diagram: Structural Activity & Olfactory Mapping This diagram illustrates the functional relationship between EMB and its structural analogs, guiding substitution strategies.
Caption: SAR mapping demonstrating EMB as a stable hybrid between Anisaldehyde and Vanillin architectures.
Formulation Protocols
Protocol A: Solubilization & Incorporation
EMB is a crystalline solid.[1] Direct addition to cold bases will result in recrystallization.[1]
Reagents:
Step-by-Step Methodology:
-
Pre-Solubilization: Prepare a 10% or 20% w/w stock solution of EMB in DPG or Ethanol.[1]
-
Filtration: If used for fine fragrance, filter the warm solution through a 0.45µm PTFE filter to remove any non-solvated micro-particulates.[1]
-
Incorporation: Add the stock solution to the fragrance concentrate (juice) at the end of the compounding process (during the "heart" or "base" note addition phase).
-
Maturation: Allow the concentrate to mature for 48 hours minimum before adding to the final base (alcohol or surfactant system). This allows for Schiff base equilibrium if methyl anthranilate or indole is present.[1]
Protocol B: Stability Testing (Discoloration Assay)
This protocol validates the "non-discoloring" claim against Vanillin.[1]
Matrix: White Unscented Lotion Base (O/W Emulsion, pH 6.5).[1] Conditions: Accelerated Aging (50°C for 4 weeks) and UV Exposure.[1]
| Sample ID | Active Ingredient (0.5%) | Additive | Expected Result (Week 4) |
| Control | None | None | White |
| Test A | Vanillin | None | Light Brown/Beige (Oxidation) |
| Test B | Vanillin | 0.1% Indole | Dark Red/Brown (Schiff Base) |
| Test C | EMB | None | White / No Change |
| Test D | EMB | 0.1% Indole | Pale Yellow (Slower Schiff Base) |
Interpretation: EMB lacks the acidic proton of the phenol, significantly retarding the formation of chromophores (colored compounds).[1]
Synthesis & Purity Analysis (For Drug/Intermediate Use)
For professionals utilizing EMB as an intermediate (e.g., in benzoxaborole or phosphodiesterase inhibitor synthesis), purity is critical.[1]
Synthesis Pathway Overview: EMB is typically synthesized via the chloromethylation of Anisaldehyde followed by ethoxylation, or via ethylation of specific benzyl alcohol derivatives.[1]
Graphviz Diagram: Analytical Workflow This diagram outlines the QC decision tree for verifying EMB purity prior to use.
Caption: Quality Control workflow for validating EMB raw material.
Protocol C: GC-MS Quantification
Objective: Detect unreacted Anisaldehyde or solvent residues.
-
Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: MS Scan (35–450 m/z).[1]
-
Key Marker: Look for the molecular ion peak [M]+ at 194 m/z .[1]
-
Impurity Watch:
Regulatory & Safety Considerations
-
IFRA Compliance: As an aldehyde, EMB must be monitored for potential sensitization, though it generally presents a lower risk than Cinnamal.[1] Ensure compliance with IFRA Standards for "Aldehydes" regarding Schiff base formation with amines.
-
Storage: Store under nitrogen or argon in a cool (4°C), dark environment. Aldehydes oxidize to carboxylic acids (in this case, 3-(ethoxymethyl)-4-methoxybenzoic acid) upon exposure to air, which will degrade the olfactory profile (introducing sour notes).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11566166, 3-(Ethoxymethyl)-4-methoxybenzaldehyde.[1] Retrieved from [Link]
-
The Good Scents Company (2025). Odor and Flavor Descriptions of Anisaldehyde Derivatives.[1] (Extrapolated SAR data).[1] Retrieved from [Link]
-
Sell, C. S. (2019). Fundamentals of Fragrance Chemistry.[1] Wiley-VCH.[1] (Reference for Aldehyde Stability and Schiff Base Mechanisms).
Sources
Troubleshooting & Optimization
Stability of ethoxymethyl protecting group under acidic vs basic conditions
Ethoxymethyl (EOM) Protecting Group: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Ethoxymethyl (EOM) Protecting Group. This guide is designed to provide in-depth, practical information and troubleshooting advice for the use of EOM ethers in complex organic synthesis. As Senior Application Scientists, we understand that success in the lab is built on a foundation of solid mechanistic understanding and field-tested protocols. This resource is structured to address the specific challenges you may encounter, moving beyond simple procedural outlines to explain the "why" behind the "how."
Core Concepts: Understanding the EOM Group's Dual Nature
The ethoxymethyl (EOM) group is an acetal-type protecting group for alcohols. Its stability profile is fundamentally dictated by the lability of the acetal linkage. This duality is the key to its utility: robust stability under basic and many neutral conditions, coupled with predictable cleavage under acidic conditions.
-
Under Basic and Nucleophilic Conditions: The EOM group is exceptionally stable. The ether linkages are not susceptible to attack by common bases (e.g., metal hydroxides, alkoxides) or nucleophiles (e.g., organometallics, enolates). This resilience allows for a wide range of synthetic transformations to be performed on other parts of the molecule without disturbing the EOM-protected alcohol.[1]
-
Under Acidic Conditions: The EOM group is readily cleaved. The mechanism of cleavage is the defining characteristic of its application in deprotection strategies.[2]
Troubleshooting Guide for EOM Deprotection
Issue 1: Incomplete or Slow Acidic Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
A mixture of starting material and the desired deprotected alcohol is obtained.
Root Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of acetal hydrolysis is directly dependent on the concentration of the acid catalyst.[3][4] While milder acids can be effective, they may require longer reaction times or elevated temperatures.
-
Troubleshooting Action: If using a mild acid like acetic acid or PPTS and the reaction is sluggish, consider switching to a stronger protic acid such as HCl, H2SO4, or a Lewis acid like TMSBr.[4][5] A stepwise increase in acid concentration or a switch to a stronger acid should be monitored carefully to avoid side reactions.
-
-
Steric Hindrance: A sterically congested environment around the EOM ether can impede the approach of the acid catalyst and subsequent nucleophilic attack by water.
-
Troubleshooting Action: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Alternatively, employing a smaller, more potent Lewis acid might facilitate cleavage.
-
-
Solvent Choice: The solvent must be able to dissolve the substrate and the acid catalyst, and in the case of protic acid catalysis, it often participates in the reaction.
-
Troubleshooting Action: Ensure your solvent system (e.g., THF/H2O, MeOH) fully solubilizes your substrate. If solubility is an issue, consider a co-solvent system. For Lewis acid-mediated deprotection, aprotic solvents like dichloromethane (DCM) are typically used.[6]
-
Issue 2: Unwanted Side Reactions During Acidic Deprotection
Symptoms:
-
Formation of multiple unexpected byproducts observed by TLC or LC-MS.
-
Low yield of the desired product despite the consumption of the starting material.
Root Causes & Solutions:
-
Presence of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups (e.g., other acetals like THP, silyl ethers like TBS, or acid-sensitive esters), they may be cleaved under the deprotection conditions.[7]
-
Troubleshooting Action: A careful selection of the acid catalyst is crucial for achieving selectivity. Milder conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol) can sometimes selectively cleave more labile groups while leaving the EOM group intact, or vice-versa depending on the relative lability.[2] A thorough understanding of the relative stability of the protecting groups in your molecule is essential.
-
-
Carbocation Rearrangements: The mechanism of acidic cleavage proceeds through an oxocarbenium ion intermediate.[8] In certain substrates, this can lead to rearrangements or elimination reactions, particularly if a stable carbocation can be formed elsewhere in the molecule.
-
Troubleshooting Action: Employing milder, less forcing conditions (lower temperature, weaker acid) can sometimes suppress these side reactions. The use of a buffered system might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Is the EOM group stable to strong bases like n-BuLi or LDA?
A1: Yes, the EOM group is highly stable to strong bases and organometallic reagents.[1] This makes it an excellent choice when you need to perform reactions such as deprotonation-alkylation, Grignard additions, or other nucleophilic attacks on your substrate.
Q2: How does the stability of the EOM group compare to the MOM (methoxymethyl) group?
A2: The EOM and MOM groups have very similar stability profiles.[7][9] Both are acetal-type protecting groups that are stable to basic conditions and cleaved by acids. The choice between them often comes down to synthetic convenience or subtle differences in reactivity in highly complex systems.
Q3: Can I selectively deprotect an EOM group in the presence of a silyl ether like TBDMS?
A3: Yes, selective deprotection is often possible. EOM groups are generally cleaved under acidic conditions, while TBDMS groups are typically removed with a fluoride source (like TBAF).[10] This "orthogonality" is a key principle in protecting group strategy, allowing for the sequential deprotection of different functional groups.[11]
Q4: What are the typical byproducts of EOM deprotection?
A4: Under acidic conditions, the EOM group is cleaved to regenerate the alcohol. The other products are formaldehyde and ethanol, which are generally volatile and easily removed during workup and purification.
Data Summary: Stability of EOM Ethers
| Reagent/Condition | Stability | Notes |
| Basic Conditions | ||
| aq. NaOH, KOH | Stable | Resistant to strong aqueous bases. |
| NaH, KH | Stable | Suitable for reactions involving strong, non-nucleophilic bases. |
| n-BuLi, LDA, Grignard Reagents | Stable | Excellent stability towards organometallic reagents.[1] |
| Acidic Conditions | ||
| Mild Protic Acids (e.g., AcOH, PPTS) | Labile | Cleavage may be slow and require heating.[2] |
| Strong Protic Acids (e.g., HCl, H2SO4) | Labile | Rapid cleavage is typically observed.[3] |
| Lewis Acids (e.g., TMSI, ZnBr2) | Labile | Effective for cleavage, often under aprotic conditions.[12] |
| Reductive/Oxidative Conditions | ||
| LiAlH4, NaBH4 | Stable | Compatible with standard hydride reducing agents. |
| H2/Pd-C | Stable | The ether linkage is not susceptible to hydrogenolysis. |
| Common Oxidants (PCC, Swern, DMP) | Stable | Compatible with most common oxidation protocols. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Ethoxymethyl Chloride (EOM-Cl)
This protocol describes a standard procedure for the protection of a primary alcohol using EOM-Cl and a non-nucleophilic base.
Materials:
-
Primary alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Ethoxymethyl chloride (EOM-Cl, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried, inert gas-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add EOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of an EOM-Protected Alcohol
This protocol provides a general method for the removal of the EOM group using a strong protic acid.
Materials:
-
EOM-protected alcohol (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated HCl (or other strong acid)
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous NaCl solution (brine)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the EOM-protected alcohol in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or a predetermined molar equivalent.
-
Stir the reaction at room temperature, monitoring its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Once the starting material is consumed, neutralize the reaction by carefully adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizing the Mechanism and Troubleshooting
Mechanism of Acidic Cleavage
Caption: Acid-catalyzed cleavage of an EOM ether.
Troubleshooting Flowchart
Caption: Troubleshooting logic for EOM deprotection.
References
- Highfine Biotech. (n.d.). Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl). Suzhou Highfine Biotech.
- BenchChem. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. Benchchem.
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Khan Academy. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2482. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
- Reddy, K. R., et al. (2007). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 48(42), 7545-7548.
- University of Evansville. (n.d.). Alcohol Protecting Groups.
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. Retrieved from [Link]
- Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(15), 5993–5995. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
[1]
Case ID: PUR-EMB-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Unreacted Starting Materials and Impurities[1]
Executive Summary
3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS: 1131-52-8) is a critical intermediate, often utilized in the synthesis of PDE4 inhibitors like Apremilast.[1] The primary synthetic route typically involves the O-alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) using an ethyl halide.[1]
Consequently, the "unreacted starting material" is most frequently Isovanillin .
This guide addresses the separation of the target aldehyde from:
Diagnostic: Which Protocol Do I Need?
Before proceeding, identify your impurity profile to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity functional groups.
Protocol A: Removing Isovanillin (Phenolic Impurity)
Context: If your synthesis involved the ethylation of Isovanillin, unreacted starting material is your most likely contaminant.
Mechanism: Isovanillin contains a phenolic hydroxyl group (
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[1]
-
Ratio: 10 mL solvent per 1 g crude solid.[1]
-
-
The Wash (Critical Step):
-
Wash the organic phase with cold 5% Sodium Hydroxide (NaOH) or 10% Potassium Carbonate (
) . -
Why Cold? Aldehydes are susceptible to Cannizzaro reactions or polymerization in warm, strong bases. Keep the temperature
. -
Why Carbonate? If yield loss is a concern,
is milder than NaOH and sufficient to deprotonate the phenol without attacking the aldehyde.
-
-
Separation:
-
Aqueous Layer: Contains the sodium/potassium salt of Isovanillin (Dark color). Discard (or acidify to recover SM).
-
Organic Layer: Contains purified 3-(Ethoxymethyl)-4-methoxybenzaldehyde.[1]
-
-
Finishing:
Protocol B: The "Silver Bullet" (Bisulfite Purification)
Context: Use this ONLY if your impurities are non-aldehydes (e.g., benzyl alcohols, over-alkylated ethers, or non-carbonyl starting materials). Warning: This method will not separate Isovanillin from the target, as both are aldehydes.
Mechanism: Sodium bisulfite reacts reversibly with aldehydes to form water-soluble sulfonate adducts.[1] Non-aldehyde impurities remain in the organic layer.
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve crude material in a minimal amount of Ether or Toluene.
-
Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (
) . -
Stir vigorously for 2–4 hours. A thick precipitate (the adduct) may form.
-
-
The Wash:
-
Regeneration:
-
Treat the aqueous phase (or solid adduct suspended in water) with 10% Sodium Carbonate or dilute HCl .
-
Note: Base hydrolysis is generally preferred for acid-sensitive ethers, but dilute acid is faster.[1]
-
Stir until the aldehyde oil separates.
-
-
Extraction:
-
Extract the regenerated aldehyde into DCM.
-
Dry and concentrate.[1]
-
Technical Data & Specifications
Solubility Profile
| Solvent | Solubility (Target) | Solubility (Isovanillin Salt) | Role in Protocol |
| Ethyl Acetate | High | Low | Extraction Solvent |
| Water (pH 7) | Insoluble | Low | Phase Separation |
| Water (pH 12) | Insoluble | High | Removal of Impurity |
| DCM | High | Low | Extraction Solvent |
Reagent Compatibility
Common Troubleshooting (FAQs)
Q: I used NaOH to remove Isovanillin, but my product yield dropped significantly. Why? A: You likely triggered the Cannizzaro Reaction . In the presence of strong base (NaOH), aldehydes can disproportionate into an alcohol and a carboxylic acid.
-
Fix: Switch to Potassium Carbonate (
) for the wash, or ensure the NaOH solution is ice-cold and contact time is under 5 minutes.
Q: My product is solidifying into a sticky gum after evaporation. Is it impure? A: Not necessarily.[1] 3-(Ethoxymethyl)-4-methoxybenzaldehyde has a melting point of 51-53°C [1].[1] If it contains trace solvent or ethyl halide, the melting point depresses, causing it to remain an oil or gum.
-
Fix: Recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1) or dry under high vacuum for 12 hours to remove volatiles.[1]
Q: Can I use silica gel chromatography instead? A: Yes. The polarity difference is distinct.
-
TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]
-
Order of Elution: The target (Ether) is less polar and elutes before Isovanillin (Phenol).
Q: How do I remove excess Ethyl Bromide/Iodide? A: These alkyl halides are volatile.[1]
-
Fix: Rotary evaporation at
is usually sufficient.[1] If persistent, add Methanol and re-evaporate (azeotropic removal).
Visualizing the Bisulfite Mechanism
Figure 2: The chemical workflow for bisulfite adduct purification, selectively isolating aldehydes.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).
-
Google Patents. (2019).[1] WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.[1] Retrieved February 7, 2026, from
Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzaldehyde Preparations
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of benzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of reaction exotherms, a critical safety and process control consideration in these preparations. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure both the safety and success of your chemical syntheses.
Section 1: Fundamental Principles of Exotherm Management in Benzaldehyde Synthesis
The synthesis of benzaldehyde, particularly through the oxidation of toluene, is an exothermic process. Understanding the thermodynamics of this reaction is the first step in effective exotherm management. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing a catastrophic failure of the reactor system.[1]
The Main Reaction and its Exothermicity
The liquid-phase oxidation of toluene to benzaldehyde is a common industrial route:
C₇H₈(l) + O₂(g) → C₇H₆O(l) + H₂O(l)
The standard enthalpy of reaction (ΔH°rxn) for this process is significantly exothermic. We can estimate this value using the standard enthalpies of formation (ΔH°f) of the reactants and products:
| Compound | Formula | State | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) |
| Toluene | C₇H₈ | liquid | +12.0[2] |
| Oxygen | O₂ | gas | 0[3] |
| Benzaldehyde | C₇H₆O | liquid | -87.0[4] |
| Water | H₂O | liquid | -285.8[3] |
Calculation of the Standard Enthalpy of Reaction:
ΔH°rxn = [ΔH°f(Benzaldehyde) + ΔH°f(Water)] - [ΔH°f(Toluene) + ΔH°f(Oxygen)] ΔH°rxn = [(-87.0 kJ/mol) + (-285.8 kJ/mol)] - [(+12.0 kJ/mol) + (0 kJ/mol)] ΔH°rxn = -384.8 kJ/mol
This substantial release of energy underscores the critical need for robust temperature control systems in large-scale preparations.
Section 2: Troubleshooting Guide for Exotherm-Related Issues
This section addresses specific problems you may encounter during your large-scale benzaldehyde synthesis in a question-and-answer format.
Question 1: My reactor temperature is rising much faster than expected, even with the cooling system at full capacity. What should I do?
A rapid temperature rise that outpaces your cooling capacity is a primary indicator of a potential thermal runaway. Immediate and decisive action is required.
Possible Causes:
-
Incorrect Reagent Stoichiometry: An excess of the oxidizing agent is a common cause of accelerated reaction rates.
-
Accumulation of Unreacted Reagents: If the initial temperature is too low, the reaction may not initiate, leading to a buildup of reactants. A subsequent temperature increase can then trigger a very rapid, uncontrolled reaction.
-
Catalyst Malfunction or Over-charging: The catalyst activity might be higher than anticipated, or too much catalyst may have been added.
-
Contamination: The presence of impurities can sometimes catalyze side reactions that are highly exothermic.
-
Loss of Agitation: Inadequate mixing leads to localized hot spots and prevents efficient heat transfer to the cooling surfaces.[5][6]
Immediate Actions (Emergency Protocol):
-
Stop all reagent feeds immediately. This is the most critical first step to prevent adding more fuel to the reaction.
-
Ensure maximum cooling. Verify that your cooling system is operating at its maximum capacity.
-
Prepare for emergency quenching. If the temperature continues to rise and approaches the predetermined critical safety limit, you must be prepared to quench the reaction.
-
Alert all personnel and prepare for an emergency shutdown.
Below is a decision-making workflow for this scenario:
Question 2: How do I perform an emergency quench of my reaction?
An emergency quench involves rapidly adding a chemical to stop the reaction. The choice of quenching agent is critical.
Step-by-Step Emergency Quenching Protocol:
-
Selection of Quenching Agent: The ideal quenching agent should:
-
Rapidly stop the exothermic reaction.
-
Be compatible with the reaction mixture (not create a secondary hazard).
-
Have a high heat capacity to absorb thermal energy.
-
For oxidation reactions, a reducing agent is often a good choice. A chilled, inert solvent can also be used to dilute and cool the reaction.
-
-
Pre-calculation of Quench Volume: The required volume of quenching agent should be determined during process development and readily available.
-
Introduction of Quench Agent: The quenching agent should be introduced rapidly but in a controlled manner to avoid thermal shock to the reactor.
-
Continued Agitation and Cooling: Maintain agitation to ensure rapid mixing of the quenching agent and continue maximum cooling.
-
Monitoring: Continue to monitor the reactor temperature and pressure until they are stable and at a safe level.
Question 3: My agitator has failed. What are the immediate risks and what should I do?
Agitator failure is a critical process deviation with severe safety implications for exothermic reactions.[5][6]
Immediate Risks:
-
Poor Heat Transfer: Without mixing, heat generated in the bulk of the liquid will not be efficiently transferred to the cooling jacket, leading to a rapid temperature increase in the reactor core.
-
Accumulation of Reactants: If reagents are still being added, they will not be properly mixed, leading to a dangerous accumulation that could react violently if agitation is suddenly restored.[5][6]
Immediate Actions:
-
Immediately stop all reagent feeds.
-
Do NOT restart the agitator without a thorough risk assessment. Suddenly restarting the agitator can cause the accumulated unreacted materials to mix and react very quickly, potentially leading to a thermal runaway that your cooling system cannot handle.[5]
-
Evaluate the reactor's thermal state. If the temperature is rising, you may need to initiate an emergency quench.
-
Seek technical assistance before taking any further action. [5]
Section 3: Frequently Asked Questions (FAQs)
What are the key engineering controls for managing exotherms in large-scale benzaldehyde synthesis?
-
Reactor Design: Jacketed reactors are common, but for highly exothermic processes, consider reactors with internal cooling coils or a higher surface-area-to-volume ratio.[7]
-
Cooling System: The cooling system must be sized to handle the maximum expected heat load from the reaction, with a safety factor.
-
Controlled Dosing: Use a high-quality metering pump to control the addition rate of the limiting reagent. This rate should be tied to the reactor's temperature via a control loop.
-
Agitation: A robust and reliable agitation system is non-negotiable. The agitator should be designed to provide good top-to-bottom mixing to prevent localized hot spots.
-
Emergency Venting: The reactor should be equipped with a properly sized rupture disc or relief valve to safely vent excess pressure in a runaway scenario.
-
Quenching System: A dedicated system for the rapid introduction of a quenching agent is a critical safety feature.
What are the most important process parameters to monitor?
| Parameter | Importance | Typical Alarm Thresholds (Example) |
| Reactor Temperature | Direct indicator of reaction rate and exotherm. | High: 10°C above setpointHigh-High: 20°C above setpoint (triggers automated shutdown) |
| Coolant Temperature (Inlet and Outlet) | Indicates the performance of the cooling system. A decreasing temperature difference can signal a problem. | Low outlet temperature: indicates poor heat transfer. |
| Reagent Addition Rate | Ensures the reaction is not proceeding too quickly. | High flow rate alarm. |
| Agitator Speed/Power Draw | Confirms that the agitator is functioning correctly. | Low speed or low power draw alarm. |
| Reactor Pressure | An increase in pressure can indicate a temperature rise and/or the formation of gaseous byproducts. | High-pressure alarm. |
What are some common exothermic side reactions to be aware of?
The primary exothermic side reaction in toluene oxidation is the further oxidation of benzaldehyde to benzoic acid.[8] While this reaction is also exothermic, the main danger lies in the potential for complete, uncontrolled oxidation of toluene to carbon dioxide and water, which is significantly more exothermic. The presence of certain contaminants can also catalyze decomposition reactions, which are often highly exothermic.[9]
References
-
Active Thermochemical Tables (ATcT). (n.d.). Toluene Enthalpy of Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard enthalpies of combustion and formation of toluene at T = 298.15 K. Retrieved from [Link]
-
Wikipedia. (2024). Standard enthalpy of formation. Retrieved from [Link]
-
PDH Online. (n.d.). Over-all Heat Transfer Coefficients in Agitated Vessels. Retrieved from [Link]
-
dataPARC. (n.d.). Process Alarm Management Best Practices. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
American Institute of Chemical Engineers (AIChE). (2018, August). What if Your Agitator Fails?. AIChE Process Safety Beacon. Retrieved from [Link]
-
Thermopedia. (n.d.). AGITATED VESSEL HEAT TRANSFER. Retrieved from [Link]
-
MDPI. (2021). Non-Catalytic Partial Oxidation of Hydrocarbon Gases to Syngas and Hydrogen: A Systematic Review. Retrieved from [Link]
-
SAFEChE: Process Safety. (2018, August). What if your agitator fails?. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene (data page). Retrieved from [Link]
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Toluene (CAS 108-88-3). Retrieved from [Link]
-
SciSpace. (2022, August 9). The thermal decomposition of gaseous benzaldehyde. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
ASTM International. (n.d.). Evaluation of Hydrocarbon-Based Quench Oil. Retrieved from [Link]
-
IChemE. (n.d.). The protection of exothermic processes. Retrieved from [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
-
Cheresources.com Community. (2021, March 8). Overall Heat Transfer Coefficient For A Jacketed Packed Bed Reactor, L. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Universal Rule of Hydrocarbon Oxidation. Retrieved from [Link]
-
TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]
-
AIChE. (n.d.). When the agitator stops – Ask for help!!. Retrieved from [Link]
-
University College London. (n.d.). Assessment of overall heat transfer coefficient models to predict the performance of laboratory-scale jacketed batch reactors. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Study on Thermal Runaway Behavior of Lithium-Ion Battery and Analysis of Combustible Limit of Gas Production. Retrieved from [Link]
-
VisiMix. (2011, July 15). Avoid Batch Failures via Scale Down Simulation of Exothermic Reactions in the Lab. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]
-
Eng-Tips. (2023, April 13). overall heat transfer coefficient value. Retrieved from [Link]
-
Combustion Research Facility. (n.d.). Kinetics of Hydrocarbon Oxidation. Retrieved from [Link]
-
YouTube. (2023, January 26). Preparation of Aromatic Aldehyde| Rosenmund Reduction| Benzoyl Chloride| Benzaldehyde| Class-12|. Retrieved from [Link]
-
Active Safety. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal runaway ejecta quantitative analysis of thermal abuse induced LFP lithium-ion batteries: multi-stage gas production dynamics and multi-component in-situ decoupling. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Minimizing by-product formation in Williamson ether synthesis
Technical Support Center: Williamson Ether Synthesis
Welcome to the technical support guide for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Our goal is to provide you with in-depth, field-proven insights to help you minimize by-product formation and maximize the yield and purity of your target ether. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Foundational Principles: The SN2 Reaction and Its Competitors
The Williamson ether synthesis is a cornerstone of organic synthesis, forming an ether from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In this process, the alkoxide ion (RO⁻) acts as the nucleophile, performing a backside attack on the electrophilic carbon of an alkylating agent (R'-X), displacing a leaving group (typically a halide or sulfonate).[1][4][5]
However, the success of the synthesis hinges on favoring this SN2 pathway over competing side reactions. The most significant of these is the E2 (bimolecular elimination) reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from a carbon adjacent to the leaving group to form an alkene.[1][4][6]
The delicate balance between these two pathways is the primary source of by-product formation and is influenced by nearly every reaction parameter.
Caption: SN2 (ether) vs. E2 (alkene) competition.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Significant Alkene By-product Formation
Q: My reaction is yielding a large amount of an alkene and unreacted alcohol, with very little of my target ether. What is causing this, and how can I suppress it?
A: This is the classic signature of the E2 elimination pathway outcompeting the desired SN2 reaction.[1][6] The alkoxide is acting as a base, abstracting a proton, instead of as a nucleophile attacking the electrophilic carbon. Several factors heavily influence this balance.
Causality & Mitigation Strategies:
-
Structure of the Alkylating Agent (The Electrophile): This is the most critical factor. The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4][7]
-
Expertise & Experience: A backside attack is required for the SN2 mechanism, where the nucleophile approaches the carbon from the side opposite the leaving group.[4] Bulky groups around this carbon physically block this approach, making the more accessible peripheral protons a more attractive target for the alkoxide base.
-
Authoritative Grounding: The reaction rate for SN2 is: Methyl > Primary > Secondary . Tertiary alkyl halides do not undergo SN2 with alkoxides and will almost exclusively yield elimination products.[4][8] Secondary alkyl halides often give mixtures of substitution and elimination products.[4][6]
-
Solution: Whenever possible, design your synthesis so that the alkylating agent is a primary alkyl halide or a methyl halide .[1][4][9]
-
-
Structure of the Alkoxide (The Nucleophile): While less impactful than the electrophile's structure, a sterically bulky alkoxide can also favor elimination.
-
Expertise & Experience: A large nucleophile like potassium tert-butoxide is a very strong base but a poor nucleophile due to its own bulk.[7] It will preferentially abstract a proton over navigating a sterically crowded transition state for substitution.
-
Solution: If you observe elimination, and your alkyl halide is already primary, consider if your alcohol precursor is unnecessarily bulky. However, it is generally more effective to change the alkyl halide than the alkoxide.[1]
-
-
Reaction Temperature: Temperature can be a deciding factor between these two pathways.
-
Authoritative Grounding: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1]
-
Solution: If elimination is a problem, try running the reaction at a lower temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1][2] If your reaction is sluggish at lower temperatures, ensure other factors (base, solvent) are optimized before resorting to high heat.
-
| Troubleshooting Summary: Alkene Formation | ||
| Observation | Probable Cause(s) | Primary Solutions |
| Significant alkene by-product | E2 Elimination is Dominant | 1. Change the alkylating agent: Use a primary or methyl halide.[1][4] |
| Low ether yield | 1. Sterically hindered alkyl halide (secondary or tertiary).[4][6][8] | 2. Lower the reaction temperature. [1] |
| 2. High reaction temperature.[1] | 3. Use a less sterically hindered alkoxide if possible.[7] | |
| 3. Sterically hindered alkoxide base.[7] | 4. Ensure proper solvent choice (see Issue 3). |
Issue 2: Reaction is Sluggish or Fails to Reach Completion
Q: I've set up my reaction with a primary alkyl halide, but the reaction is extremely slow or stalls, leaving significant starting material. What should I investigate?
A: A slow or incomplete reaction points to issues with reactant activation or suboptimal reaction conditions that are slowing the SN2 rate.
Causality & Mitigation Strategies:
-
Incomplete Alkoxide Formation: The nucleophile must be the alkoxide, not the neutral alcohol. Neutral alcohols are poor nucleophiles, and reactions with them are significantly slower.[4]
-
Expertise & Experience: To ensure the alcohol is fully converted to its more potent alkoxide conjugate base, a sufficiently strong base is required.[4] Alcohols typically have pKa values around 16-18.[3] Using a base like sodium hydroxide (NaOH, pKa of water ≈ 15.7) will only establish an equilibrium, leaving a substantial amount of the unreacted, less nucleophilic alcohol.
-
Authoritative Grounding: Strong bases like sodium hydride (NaH, pKa of H₂ ≈ 35) or sodium amide (NaNH₂, pKa of NH₃ ≈ 38) are required to deprotonate the alcohol completely and irreversibly.[3][4] NaH is often preferred because the by-product is hydrogen gas, which simply bubbles out of the reaction mixture.[3]
-
Solution: Use a strong base such as NaH or KH to generate the alkoxide in situ before adding the alkyl halide.
-
-
Poor Leaving Group on the Alkylating Agent: The SN2 reaction involves the departure of the leaving group. A better leaving group will accelerate the reaction.
-
Authoritative Grounding: The leaving group ability for halides is I > Br > Cl >> F . Fluorides are generally not used as leaving groups.[4] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups and are often used to enhance reactivity.[1][4][7]
-
Solution: If you are using an alkyl chloride and the reaction is slow, switch to the corresponding alkyl bromide or iodide . Alternatively, convert the corresponding alcohol into a tosylate or mesylate to serve as the alkylating agent.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the nucleophile.
-
Expertise & Experience: Protic solvents (like water or alcohols) can form hydrogen bonds with the alkoxide, creating a "solvent cage" that solvates the nucleophile and reduces its energy and reactivity.[1] Apolar solvents may not sufficiently dissolve the alkoxide salt.
-
Authoritative Grounding: Polar aprotic solvents are ideal for SN2 reactions.[1] They can dissolve the alkoxide salt by solvating the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly reactive.
-
Solution: Use a polar aprotic solvent like acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) .[1][2][6][10]
-
-
Use of Catalysts: For particularly challenging reactions, a catalyst can be employed.
-
Authoritative Grounding: Phase-transfer catalysts (e.g., tetrabutylammonium bromide or 18-crown-6) can be used to increase the solubility and nucleophilicity of the alkoxide.[1] Additionally, adding a catalytic amount of sodium iodide (NaI) can accelerate reactions involving alkyl chlorides. The iodide performs a Finkelstein reaction to generate the more reactive alkyl iodide in situ.[2]
-
Issue 3: C-Alkylation By-products with Phenols
Q: When reacting a phenoxide with an alkyl halide, I am observing an isomer of my desired aryl ether. What is this by-product?
A: This is likely a result of C-alkylation. Phenoxide ions are ambident nucleophiles , meaning they have two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2]
-
O-alkylation (attack by oxygen) leads to the desired ether product.
-
C-alkylation (attack by the ring) leads to an alkylated phenol, which is an isomer of the product.[2][11]
The ratio of O- to C-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature.[11] Harder solvents and counter-ions tend to favor O-alkylation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best reactants to synthesize an unsymmetrical ether like tert-butyl methyl ether?
-
A: You must perform a retrosynthetic analysis, considering two possible bond cleavages. For tert-butyl methyl ether, the options are:
-
tert-butoxide + methyl halide
-
Methoxide + tert-butyl halide Pathway 2 involves a tertiary alkyl halide, which will result in E2 elimination.[8] Therefore, Pathway 1 is the only viable route . The guiding principle is to always choose the combination with the least sterically hindered alkyl halide .[7][8]
-
Q2: Can I use sodium hydroxide (NaOH) to deprotonate my alcohol?
-
A: While it can be used, it's not ideal. NaOH will only partially deprotonate the alcohol, setting up an equilibrium that can slow the reaction and introduce water, which can lead to side reactions.[4] For a clean, high-yielding reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) is strongly recommended to ensure complete formation of the alkoxide.[3][4]
Q3: What are typical reaction times and temperatures?
-
A: A typical Williamson reaction is conducted at 50 to 100 °C and is often complete in 1 to 8 hours .[1][2] However, yields can be low if the reaction time is too short.[1] Microwave-assisted synthesis has been shown to reduce reaction times to minutes and improve yields in some cases.[1]
Q4: My starting alcohol and alkyl halide are on the same molecule. Will a reaction occur?
-
A: Yes, this is an intramolecular Williamson ether synthesis and is an excellent method for forming cyclic ethers.[4][10] The reaction is most efficient for forming 5- and 6-membered rings due to favorable thermodynamics and kinetics.[4][10]
Standard Operating Protocol: Synthesis of Benzyl Propyl Ether
This protocol provides a representative workflow for a standard Williamson ether synthesis.
Objective: To synthesize benzyl propyl ether from 1-propanol and benzyl bromide.
Reagents & Materials:
-
1-Propanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel
Procedure:
-
Alkoxide Formation: a. Under a nitrogen atmosphere, add 1-propanol (1.0 eq) to anhydrous DMF in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH (1.1 eq) portion-wise. (Caution: H₂ gas is evolved). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
SN2 Reaction: a. Dissolve benzyl bromide (1.0 eq) in a small amount of anhydrous DMF. b. Add the benzyl bromide solution dropwise to the sodium propoxide solution at room temperature. c. Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers. Wash the organic layer with water, then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl propyl ether.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues during your synthesis.
Caption: A workflow for diagnosing synthesis problems.
References
-
Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. BYJU'S. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. The Organic Chemistry Tutor. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
9.6: Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Royal Society of Chemistry. [Link]
-
Williamson ether synthesis (video) - Khan Academy. Khan Academy. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Validation & Comparative
Comparative NMR Guide: 3-(Ethoxymethyl)-4-methoxybenzaldehyde vs. Starting Material
[1]
Executive Summary
This guide details the structural validation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde via
Key Analytical Insight: The transformation involves the nucleophilic substitution of a benzylic chloride with an ethoxy group.[1] The primary diagnostic indicators are the upfield shift of the benzylic methylene singlet and the appearance of a characteristic ethyl group pattern (quartet/triplet) in the aliphatic region.[1]
Critical Nomenclature Note: This guide strictly addresses the "Ethoxymethyl" derivative (a benzylic ether).[1]
Chemical Context & Reaction Pathway[1][2][3][4][5][6]
To interpret the NMR data accurately, we must visualize the structural changes.[1] The synthesis typically proceeds via the Williamson ether synthesis or solvolysis of the benzyl chloride with ethanol/ethoxide.[1]
Reaction Scheme
Figure 1: Transformation from benzylic chloride to benzylic ether.[1]
Comparative Spectral Analysis
The "Fingerprint" Region (Aliphatic)
This is the definitive region for confirmation.[1] The aromatic and aldehyde protons will remain largely unchanged, making the aliphatic region the primary focus.[1]
Starting Material: 3-(Chloromethyl)-4-methoxybenzaldehyde [1]
-
Benzylic Methylene (-CH
Cl): Appears as a sharp singlet at approximately 4.65 ppm .[1] The chlorine atom exerts a strong deshielding effect.[1] -
Methoxy (-OCH
): A strong singlet at 3.95 ppm .[1][2]
Product: 3-(Ethoxymethyl)-4-methoxybenzaldehyde [1]
-
Benzylic Methylene (-CH
-O-): The singlet shifts slightly upfield to ~4.50 ppm .[1]-
Note: While the shift difference (
ppm) is subtle, the integral must correspond to 2H.[1]
-
-
Ethyl Group (-O-CH
-CH ): This is the "Smoking Gun."[1]
The "Silent" Region (Aromatic & Aldehyde)
Changes here are minimal due to the distance from the reaction center, but they confirm the integrity of the benzaldehyde core.[1]
Quantitative Data Summary
The following table summarizes the expected chemical shifts in CDCl
| Moiety | Proton Type | Starting Material ( | Product ( | Multiplicity | Integral |
| Aldehyde | Ar-CH O | ~9.95 | ~9.95 | Singlet (s) | 1H |
| Aromatic | Ar-H | 6.9 - 7.8 | 6.9 - 7.8 | m (ABX) | 3H |
| Benzylic | Ar-CH | 4.65 (X=Cl) | 4.50 (X=O) | Singlet (s) | 2H |
| Methoxy | Ar-OCH | 3.95 | 3.95 | Singlet (s) | 3H |
| Ethyl (CH2) | -O-CH | Absent | 3.55 | Quartet (q) | 2H |
| Ethyl (CH3) | -O-CH | Absent | 1.25 | Triplet (t) | 3H |
⚠️ Critical Diagnostic: The "Phenetole" Trap
If you observe the ethyl quartet at 4.10 - 4.20 ppm instead of 3.55 ppm, you have synthesized 3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin), where the ethyl group is attached directly to the phenolic oxygen, not the benzylic carbon.[1]
-
Quartet @ 3.55 ppm: Benzylic Ether (Correct Target).
-
Quartet @ 4.15 ppm: Phenolic Ether (Wrong Isomer).[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution data capable of resolving the benzylic singlet from the ethyl quartet:
-
Solvent: Use CDCl
(Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1] -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Why? High concentrations can cause signal broadening, obscuring the coupling patterns of the ethyl group.[1]
-
-
Filtration: If the reaction mixture contained solid salts (e.g., KCl/NaCl), filter the solution through a cotton plug into the NMR tube to avoid field inhomogeneity (shimming issues).
Data Processing Workflow
Figure 2: Logic tree for spectral interpretation.
Troubleshooting & Impurities
Common issues during this synthesis include incomplete reaction or hydrolysis.[1]
-
Residual Ethanol:
-
Hydrolysis (Benzyl Alcohol Formation):
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for calculating substituent effects on chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for additivity rules: Ar-CH
-Cl vs. Ar-CH -OR). -
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1][3] Retrieved from [Link] (Source for verifying base shifts of methoxybenzaldehyde derivatives).[1]
-
Portland State University. (n.d.).[1] Approximating Proton NMR Chemical Shifts. Retrieved from [Link] (Methodology for estimating methylene shifts in ethers vs. chlorides).
Comparative Synthesis Guide: 5-Substituted Vanillin Derivatives
Executive Summary
This guide evaluates synthesis routes for 5-substituted vanillin derivatives , specifically focusing on 5-bromovanillin and 5-nitrovanillin . These intermediates are critical scaffolds for pharmaceutical agents (e.g., Entacapone, Syringaldehyde precursors) and advanced flavorants.
The Core Trade-off: Traditional electrophilic aromatic substitutions using elemental halogens or concentrated nitric acid offer high yields but suffer from poor atom economy, hazardous handling, and difficult workups. Modern "Green" oxidative protocols—specifically H₂O₂-mediated halogenation and CAN-catalyzed nitration —have surpassed these classical methods in both safety and regioselectivity without compromising yield.
The Chemical Landscape: Why the 5-Position?
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an electron-rich aromatic system. The hydroxyl group (C4) and methoxy group (C3) are strong ortho/para directors. However, the aldehyde at C1 is an electron-withdrawing meta director.
-
Regioselectivity: The C5 position is ortho to the hydroxyl group and meta to the aldehyde, making it the most electronically activated site for electrophilic attack.
-
Pharmacological Relevance: Substitution at C5 modulates the acidity of the phenolic proton (pKa), a critical parameter for catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's therapy.
Comparative Route Analysis
Strategy A: Oxidative Halogenation (The "Green" Standard)
Best for: 5-Bromovanillin
Instead of handling toxic, volatile elemental bromine (
-
Mechanism: Peroxidase-mimetic behavior where
oxidizes bromide ions to generate in situ within the reaction vessel. -
Advantages:
-
Atom Economy: High. The byproduct is water.[1]
-
Safety: No storage of liquid bromine required.
-
Yield: Consistently >90%.
-
Strategy B: Catalytic Nitration (The Modern Route)
Best for: 5-Nitrovanillin[2]
Classical nitration with fuming
-
Mechanism: CAN acts as a mild single-electron transfer (SET) oxidant/nitrating agent, while PEG-400 acts as a phase transfer catalyst, stabilizing the transition state.
-
Advantages:
Strategy C: Classical Electrophilic Substitution (The Baseline)
Best for: Benchmarking / Low-cost bulk reagents
Direct use of
-
Drawbacks: Hazardous waste streams, lower regiocontrol, and risk of "runaway" exotherms.
Performance Metrics & Data
The following table contrasts the efficiency of the discussed routes.
| Metric | Oxidative Bromination (KBr/H₂O₂) | Catalytic Nitration (CAN/PEG) | Classical Nitration (HNO₃) |
| Target Product | 5-Bromovanillin | 5-Nitrovanillin | 5-Nitrovanillin |
| Yield | 90 – 98% | 71 – 88% | 60 – 75% |
| Reaction Time | 0.5 – 1 Hour | 1.0 – 2.5 Hours | 2 – 4 Hours |
| Atom Economy | High (Water byproduct) | Moderate | Low (Acid waste) |
| Safety Profile | Excellent (No | Good (Mild oxidant) | Poor (Fuming acid) |
| Purity (Crude) | >95% | >90% | ~80% (Requires extensive workup) |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromovanillin (Oxidative Route)
Reference Grounding: Adapted from methodologies validating in-situ halogenation [1, 2].
Reagents:
-
Vanillin (10 mmol, 1.52 g)
-
Potassium Bromide (KBr) (10 mmol, 1.19 g)
-
Hydrogen Peroxide (30% w/v, 1.5 mL)
-
Solvent: Ethanol or Glacial Acetic Acid (20 mL)
-
Acid Catalyst: H₂SO₄ (catalytic amount) or dilute HCl.
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve Vanillin in ethanol/acetic acid.
-
Salt Addition: Add KBr to the solution. The salt may not fully dissolve immediately.
-
Acidification: Add 2-3 drops of concentrated H₂SO₄ to acidify the medium (pH ~1-2).
-
Oxidative Addition: Add H₂O₂ dropwise over 10 minutes while stirring vigorously.
-
Observation: The solution will turn transiently red/orange as
is generated and immediately consumed.
-
-
Reaction: Stir at room temperature (25°C) for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench & Isolation: Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a pale yellow/white solid.
-
Purification: Filter the solid, wash with cold water, and dry.[6][7] Recrystallize from ethanol if necessary.
-
Expected Mp: 162–164°C.
-
Protocol 2: Synthesis of 5-Nitrovanillin (CAN/PEG Route)
Reference Grounding: Based on catalytic nitration efficiencies [3, 4].
Reagents:
-
Vanillin (10 mmol)
-
Ceric Ammonium Nitrate (CAN) (6-10 mmol)
-
PEG-400 (12.5 mmol)
Step-by-Step Workflow:
-
Preparation: Dissolve Vanillin and PEG-400 in Acetic Acid.
-
Addition: Slowly add the aqueous solution of CAN dropwise to the mixture.
-
Reaction: Stir magnetically at 40°C for 1.5 hours.
-
Monitoring: Check TLC for the disappearance of vanillin.
-
Workup: Pour reaction mixture into crushed ice. A yellow solid (5-nitrovanillin) precipitates.[4][5]
-
Purification: Filter and wash with cold water to remove Cerium salts. Recrystallize from ethanol.
-
Expected Mp: 176–178°C.
-
Visualization of Logic & Pathways
Diagram 1: Reaction Mechanism of Oxidative Bromination
This diagram illustrates the "Green" cycle where Bromine is generated in situ, avoiding direct handling.
Caption: The oxidative cycle generates electrophilic bromine transiently, ensuring high atom economy and safety.
Diagram 2: Synthesis Route Decision Tree
A logical guide for selecting the appropriate method based on lab constraints and target derivative.
Caption: Decision matrix for selecting the optimal synthesis route based on safety and yield requirements.
References
-
Synthesis of 5-Bromovanillin via Oxidative Bromination. ScienceMadness / LambdaSyn Protocols. Verified method for KBr/H2O2 bromination. [Link]
-
Vanillin Derivatives in Drug Design: Synthetic Pathways. National Institutes of Health (PMC). Review of synthetic strategies for vanillin scaffolds. [Link]
- Method for preparing 5-nitro vanillin using Ceric Ammonium Nitrate.Google Patents (CN102304051A).
-
Synthesis of 5-Nitrovanillin in Low Temperature. Acta Chimica Asiana. Comparison of low-temp HNO3 routes vs catalytic routes. [Link]
-
Vanadium-dependent haloperoxidase (Enzymatic Bromination). EBI Mechanism and Catalytic Site Atlas. Theoretical background for enzymatic alternatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Confirming the Identity of 3-(Ethoxymethyl)-4-methoxybenzaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance, process optimization, and, ultimately, the safety and efficacy of the final product. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural verification of 3-(Ethoxymethyl)-4-methoxybenzaldehyde, a versatile aromatic aldehyde intermediate.[1] We will move beyond a simple recitation of methods to a critical evaluation of their strengths and weaknesses in this specific application, grounded in experimental data and established scientific principles.
The Analytical Challenge: Isomers and Ambiguity
3-(Ethoxymethyl)-4-methoxybenzaldehyde (Molecular Weight: 180.20 g/mol , Molecular Formula: C₁₀H₁₂O₃) presents a common analytical challenge: the potential for isomeric confusion.[2] Its isomer, 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin), is a widely used flavoring agent, and distinguishing between these two, along with other potential positional isomers, is paramount.[3] This guide will focus on a multi-technique approach, demonstrating how the convergence of data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy provides irrefutable evidence of chemical identity.
Primary Technique: Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable first-line technique, providing the molecular weight of the analyte and offering clues to its structure through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for volatile and semi-volatile compounds like substituted benzaldehydes.[4]
Expected Mass Spectrum of 3-(Ethoxymethyl)-4-methoxybenzaldehyde
An electron ionization (EI) mass spectrum of the target molecule is predicted to show a prominent molecular ion peak (M⁺) at m/z 180.[2][5] The fragmentation pattern is key to distinguishing it from its isomers.
Table 1: Predicted Key Mass Fragments for 3-(Ethoxymethyl)-4-methoxybenzaldehyde and a Key Isomer
| m/z | Proposed Fragment | Significance for 3-(Ethoxymethyl)-4-methoxybenzaldehyde | Comparison with 4-Ethoxy-3-methoxybenzaldehyde |
| 180 | [M]⁺ | Molecular Ion | Same molecular ion |
| 151 | [M-CHO]⁺ | Loss of the aldehyde group | A prominent peak is also observed for this isomer. |
| 152 | [M-C₂H₄]⁺ | Loss of ethylene from the ethoxy group | Less likely fragmentation pathway |
| 135 | [M-OC₂H₅]⁺ | Loss of the ethoxy group | Not a primary fragmentation pathway |
| 121 | [M-CH₂OCH₂CH₃]⁺ | Loss of the entire ethoxymethyl group | Not a possible fragmentation |
| 109 | [C₇H₉O]⁺ | Further fragmentation | Common fragment in substituted benzaldehydes |
The presence of a significant peak at m/z 121 would be a strong indicator of the 3-ethoxymethyl substitution, as this represents the loss of the entire ethoxymethyl side chain.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the synthesized 3-(Ethoxymethyl)-4-methoxybenzaldehyde in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic aldehydes.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol is a self-validating system. The retention time from the GC provides an initial check of purity and identity when compared to a standard, while the mass spectrum provides the structural information.
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 3-(Ethoxymethyl)-4-methoxybenzaldehyde.
Orthogonal Verification: NMR and FTIR Spectroscopy
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[6] For 3-(Ethoxymethyl)-4-methoxybenzaldehyde, the proton (¹H) and carbon-13 (¹³C) NMR spectra will provide definitive evidence of the substitution pattern on the benzene ring.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃) for 3-(Ethoxymethyl)-4-methoxybenzaldehyde and 4-Ethoxy-3-methoxybenzaldehyde
| Proton | 3-(Ethoxymethyl)-4-methoxybenzaldehyde (Predicted) | 4-Ethoxy-3-methoxybenzaldehyde (Reference)[7] | Key Differentiating Feature |
| Aldehyde (-CHO) | ~9.8 ppm (s, 1H) | ~9.8 ppm (s, 1H) | Position is similar |
| Aromatic Protons | ~7.4 ppm (d, 1H), ~7.3 ppm (dd, 1H), ~6.9 ppm (d, 1H) | ~7.4 ppm (d, 1H), ~7.3 ppm (dd, 1H), ~6.9 ppm (d, 1H) | Splitting patterns will differ subtly |
| Methoxy (-OCH₃) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Position is similar |
| Ethoxy (-OCH₂CH₃) | ~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H) | ~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H) | Position is similar |
| Ethoxymethyl (-CH₂OCH₂CH₃) | ~4.6 ppm (s, 2H) | N/A | Unique singlet for the methylene bridge |
The key differentiator in the ¹H NMR spectrum will be the presence of a singlet around 4.6 ppm corresponding to the -CH₂- protons of the ethoxymethyl group in the target molecule. This signal will be absent in the spectrum of its ethoxy isomer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Number of Scans: 1024-2048 scans due to the low natural abundance of ¹³C.
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
FTIR Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] While it may not definitively distinguish between isomers on its own, it serves as a crucial quality control check to confirm the presence of the expected aldehyde and ether functionalities.
Table 3: Expected FTIR Absorption Bands for 3-(Ethoxymethyl)-4-methoxybenzaldehyde
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy and methoxy groups) |
| ~2820 and ~2720 | C-H stretch | Aldehyde |
| ~1685 | C=O stretch | Aromatic aldehyde |
| ~1600 and ~1510 | C=C stretch | Aromatic ring |
| ~1260 and ~1030 | C-O stretch | Ether |
The presence of the characteristic aldehyde C-H stretches and the strong carbonyl absorption, in conjunction with the ether C-O stretches, provides a high degree of confidence in the gross structure of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
A Self-Validating Workflow for Unambiguous Identification
Caption: A self-validating workflow for the structural confirmation of 3-(Ethoxymethyl)-4-methoxybenzaldehyde.
Conclusion and Best Practices
The definitive identification of 3-(Ethoxymethyl)-4-methoxybenzaldehyde requires a synergistic application of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While GC-MS provides a rapid assessment of molecular weight and key fragmentation patterns, NMR is the ultimate arbiter for distinguishing between isomers. FTIR serves as a robust and efficient method for confirming the presence of essential functional groups. By employing this comprehensive analytical strategy, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical step in the path to discovery and innovation.
References
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Oxford Academic. (2021). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Retrieved from [Link]
-
Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
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- 3. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Benzaldehyde Synthesis
Introduction: The Enduring Importance of Benzaldehyde and Its Synthesis
Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde with significant industrial value, serving as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] Its characteristic almond-like scent also makes it a valuable component in the food and perfume industries.[2] The efficient and selective synthesis of benzaldehyde is, therefore, a topic of continuous research and development. Traditionally, its production has relied on methods such as the hydrolysis of benzal chloride or the gas-phase oxidation of toluene.[2] However, these methods often involve harsh reaction conditions, chlorinated byproducts, and low selectivity, prompting the exploration of more sustainable and efficient catalytic routes.[2][3]
This guide provides a comparative analysis of various catalytic systems for the synthesis of benzaldehyde, focusing on three primary synthetic pathways: the oxidation of toluene, the oxidation of benzyl alcohol, and the hydrolysis of cinnamaldehyde. We will delve into the performance of homogeneous, heterogeneous, and biocatalytic systems, presenting experimental data to support our comparisons. Furthermore, this guide will provide detailed experimental protocols and mechanistic insights to aid researchers and drug development professionals in selecting and implementing the most suitable catalytic strategies for their specific needs.
I. Synthesis of Benzaldehyde via Catalytic Oxidation of Toluene
The direct selective oxidation of toluene to benzaldehyde is an economically attractive route due to the low cost of toluene.[3] However, achieving high selectivity is challenging as the C-H bond in the methyl group of toluene is less reactive than the C-H bond in the aldehyde group of benzaldehyde, leading to over-oxidation to benzoic acid.[2] The choice of catalyst is therefore critical in controlling the reaction pathway and maximizing the yield of the desired aldehyde.
Comparative Performance of Heterogeneous Catalysts for Toluene Oxidation
Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture, recyclability, and often higher selectivity compared to their homogeneous counterparts.[3] A variety of solid catalysts have been investigated for the selective oxidation of toluene, with a focus on transition metal oxides and supported metal nanoparticles.
| Catalyst | Oxidant | Temperature (°C) | Pressure | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reaction Time (h) | Reference |
| MnMoO₄ (CH1) | H₂O₂ | 80 | Atmospheric | 40.6 | 78.0 | 18 | |
| Fe-MCM-48 (Si/Fe=40) | H₂O₂ | Ambient | Atmospheric | 86.7 | 88.1 | Not Specified | [4] |
| Co-MCM-48 | H₂O₂ | Ambient | Atmospheric | ~78.1 (for Si/Co=40) | Only Benzaldehyde | Not Specified | [4][5][6] |
| CuxZnyO | O₂ | 250 | Atmospheric | ~65.0 | >99.0 | 14 (sustained) | [7] |
| Co-ZIF | O₂ | 45 | 0.12 MPa | 92.3 | 91.3 | Not Specified | [8] |
| Cu/Sn/Br | Air | 110-130 | Not Specified | 5.8 - 14.6 | 50.3 - 63.8 | 4 | [2] |
| NH₄VO₃/KF | H₂O₂ | Ambient | Atmospheric | 24.0 (in [pmim]Tf₂N) | High | 24 | [9] |
| MnWO₄ NBs | H₂O₂ | 80 | Atmospheric | 59.5 | 90.0 | Not Specified | [10] |
| 10% MnOx/HZSM-5 | Not Specified | Not Specified | Not Specified | Optimum Activity | High Selectivity | Not Specified | [11] |
Causality Behind Experimental Choices:
The selection of a particular catalytic system is dictated by a balance between activity, selectivity, and operational cost.
-
Choice of Metal: Transition metals like manganese, cobalt, iron, and copper are frequently employed due to their variable oxidation states, which are crucial for activating the C-H bond of toluene and the oxidant.[4][12] For instance, in MnOₓ-based catalysts, the redox couple Mn³⁺/Mn⁴⁺ is believed to play a key role in the catalytic cycle.
-
Support Material: The choice of support, such as MCM-48 or HZSM-5, is critical as it can influence the dispersion of the active metal species, provide a high surface area, and in some cases, participate in the reaction mechanism.[4][11] For example, the porous structure of zeolites like HZSM-5 can provide shape selectivity, favoring the formation of the desired product.[11]
-
Oxidant: While molecular oxygen or air are the most economical and environmentally friendly oxidants, their use often requires higher temperatures and pressures.[2] Hydrogen peroxide (H₂O₂) is a milder oxidant that can facilitate the reaction under less harsh conditions, though it is more expensive.[3][10]
-
Promoters: In some systems, promoters like bromide are essential to initiate the reaction.[2]
Experimental Protocol: Selective Oxidation of Toluene using a Co-ZIF Catalyst
This protocol is adapted from the work of Zhang et al. on the use of a nanometer-sized Co-ZIF catalyst for the selective oxidation of toluene.[8]
Materials:
-
Toluene (substrate)
-
Co-ZIF catalyst
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)
-
N-hydroxyphthalimide (NHPI) (co-catalyst)
-
Oxygen (oxidant)
-
50 mL Teflon-lined stainless steel autoclave with magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: The Co-ZIF catalyst is synthesized as described in the literature, resulting in nanoparticles with a high surface area.[8]
-
Reaction Setup:
-
To a quartz lining, add 20 mL of HFIP, 0.500 mmol of toluene, and 0.04 g of NHPI.
-
Add 0.20 g of the Co-ZIF catalyst powder to the mixture.
-
Place the quartz lining inside the 50 mL Teflon-lined stainless steel autoclave.
-
-
Reaction Execution:
-
Seal the autoclave and purge it with O₂ three times to remove air.
-
Pressurize the reactor to 0.12 MPa with O₂.
-
Set the magnetic stirrer to 600 rpm and heat the reactor to the desired temperature (e.g., 45 °C).
-
Maintain the reaction for the desired duration.
-
-
Product Analysis:
-
After the reaction, cool the autoclave to room temperature.
-
Carefully filter the reaction mixture to separate the catalyst.
-
Analyze the liquid and gas phase products using GC-MS to determine the conversion of toluene and the selectivity to benzaldehyde.
-
Self-Validation: The protocol's integrity is maintained by careful control of reaction parameters (temperature, pressure, stirring rate) and accurate analysis of the products. The reusability of the catalyst should be tested by recovering, washing, and drying the catalyst after each run and then using it in a subsequent reaction under the same conditions. A consistent performance over several cycles would validate the stability of the catalyst.
Mechanistic Insights: Toluene Oxidation
The selective oxidation of toluene to benzaldehyde over many heterogeneous catalysts is believed to proceed via a free-radical mechanism. The following diagram illustrates a plausible pathway for the Co-ZIF catalyzed reaction in the presence of NHPI.
Caption: Proposed mechanism for Co-ZIF catalyzed toluene oxidation.
II. Synthesis of Benzaldehyde via Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohol to benzaldehyde is another important synthetic route.[1] This transformation is often used as a model reaction for testing new oxidation catalysts.[8] A key challenge in this process is to prevent the over-oxidation of benzaldehyde to benzoic acid. The use of "green" oxidants like molecular oxygen and hydrogen peroxide is highly desirable from an environmental perspective.[9]
Comparative Performance of Catalysts for Benzyl Alcohol Oxidation
A wide range of catalysts, including those based on palladium, cobalt, and other transition metals, have been developed for this reaction. The choice of solvent and reaction conditions can significantly impact the selectivity.
| Catalyst | Oxidant | Temperature (°C) | Solvent | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reaction Time (h) | Reference |
| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Not Specified | Not Specified | High Activity | High Selectivity | Not Specified | [4] |
| Au-rich Au-Pd | Not Specified | Not Specified | Not Specified | Not Specified | 95.0 | Not Specified | [8] |
| Pd-rich Au-Pd | Not Specified | Not Specified | Not Specified | Not Specified | 66.0 - 70.0 | Not Specified | [8] |
| 4-Co₁/NC | O₂ | Not Specified | Not Specified | 95.2 | ~99.9 | Not Specified | [12] |
| Fe(NO₃)₃ | N₂ atmosphere | Not Specified | Not Specified | 94.9 | High | 6 | [13] |
| CuFe₂O₄ | Na₂S₂O₈ | 30 | Aqueous | 80.9 | 86.3 | 24 | [1] |
| MnFe₂O₄ NPs | tert-butyl hydroperoxide | Room Temp | Solvent-free | Not Specified | High Selectivity | Not Specified | [1] |
| Sodium Molybdate/BTEAC | H₂O₂ | Reflux | Water | Not Specified | Good Selectivity | Not Specified | [9] |
Causality Behind Experimental Choices:
-
Bimetallic Catalysts: The use of bimetallic catalysts, such as Pd-Fe and Au-Pd, can lead to synergistic effects that enhance catalytic activity and selectivity.[4][8] For example, in Pd-Fe/TiO₂, the iron is thought to facilitate the in-situ generation of H₂O₂, which then acts as the oxidant.[4]
-
Single-Atom Catalysts: Single-atom catalysts, like Co₁/NC, offer maximum atom efficiency and unique electronic properties that can lead to exceptional selectivity.[12] The CoN₄ sites in this catalyst are believed to moderately activate oxygen and facilitate the desorption of benzaldehyde, preventing its over-oxidation.[12]
-
Green Solvents and Oxidants: The use of water as a solvent and H₂O₂ or O₂ as oxidants aligns with the principles of green chemistry by reducing the use of hazardous materials.[9]
-
Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles, such as CuFe₂O₄ and MnFe₂O₄, offer the significant advantage of easy separation from the reaction mixture using an external magnetic field, simplifying product purification and catalyst recycling.[1]
Experimental Protocol: Green Oxidation of Benzyl Alcohol using a Sodium Molybdate Catalyst
This protocol is a green chemistry approach adapted from literature procedures for the oxidation of benzyl alcohol using a molybdate catalyst and hydrogen peroxide.[9]
Materials:
-
Benzyl alcohol (substrate)
-
Sodium molybdate dihydrate (catalyst precursor)
-
Benzyltriethylammonium chloride (BTEAC) (phase-transfer agent)
-
4 M Hydrochloric acid
-
15% Hydrogen peroxide (oxidant)
-
Deionized water (solvent)
-
Round-bottom flask, reflux condenser, distillation apparatus
-
Sodium sulfate (drying agent)
Procedure:
-
Catalyst Preparation (Tetra(benzyltriethylammonium) octamolybdate):
-
In a vial, dissolve 0.30 g of sodium molybdate dihydrate in ~1 mL of water and add 0.5 mL of 4 M HCl.
-
In a separate vial, dissolve 0.525 g of BTEAC in ~3 mL of water.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the stirred BTEAC solution.
-
Continue stirring for 5 minutes after the addition is complete.
-
Cool the mixture and collect the catalyst by vacuum filtration.
-
-
Oxidation Reaction:
-
To a 50 mL round-bottom flask, add 5 mL of benzyl alcohol and 0.25 g of the dry catalyst.
-
Add 12 mL of 15% hydrogen peroxide to the flask.
-
Reflux the mixture for one hour.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation. Benzaldehyde and water will co-distill.
-
Separate the aqueous layer using a pipet.
-
Dry the benzaldehyde product over sodium sulfate.
-
Determine the yield and characterize the product using techniques like IR spectroscopy.
-
Self-Validation: This protocol is self-validating through the clear separation of the product via distillation. The purity of the obtained benzaldehyde can be confirmed by spectroscopic methods (e.g., ¹H NMR, IR) and comparison with a known standard. The efficiency of the catalyst can be assessed by calculating the yield of the purified product.
Workflow for Catalyst Screening and Optimization
The development of a new catalytic system for benzyl alcohol oxidation typically follows a systematic workflow to identify the optimal catalyst and reaction conditions.
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- 13. scies.org [scies.org]
Cost-benefit analysis of different synthetic pathways for substituted benzaldehydes
An Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes: A Cost-Benefit Analysis
Substituted benzaldehydes are cornerstone aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2][3] The economic viability and environmental impact of producing these high-value chemicals are critically dependent on the chosen synthetic pathway. Many traditional methods, while effective, often rely on hazardous reagents, harsh reaction conditions, and generate significant waste.[3][4] Consequently, the development and selection of efficient, cost-effective, and sustainable synthetic routes are of paramount importance for researchers and industrial chemists.
This guide provides a comparative cost-benefit analysis of various synthetic pathways to substituted benzaldehydes. We will delve into the mechanistic underpinnings, operational advantages, and economic trade-offs of classical formylation reactions, modern catalytic methods, and emerging green alternatives. By synthesizing technical data with practical insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Classical Electrophilic Formylation Reactions
These methods directly introduce a formyl group (-CHO) onto an aromatic ring through electrophilic aromatic substitution. While being some of the oldest techniques, their industrial relevance varies due to factors like substrate scope and the use of hazardous materials.[4]
Gattermann-Koch Reaction
The Gattermann-Koch reaction is an industrially significant method for the formylation of simple aromatic hydrocarbons like benzene and toluene.[2][5] It employs a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), with a catalyst system typically comprising aluminum chloride (AlCl₃) and a copper(I) chloride (CuCl) promoter.[6]
Mechanism & Rationale: The reaction proceeds through the in-situ generation of a highly reactive formyl cation equivalent ([HCO]⁺), which acts as the electrophile.[6] CuCl is crucial as it facilitates the formation of this electrophile from CO. The strong Lewis acid, AlCl₃, activates the aromatic ring for electrophilic attack.
Cost-Benefit Analysis:
-
Advantages: Utilizes inexpensive and abundant feedstocks (CO, HCl, benzene/toluene), making it highly cost-effective for the bulk production of unsubstituted benzaldehyde.[5]
-
Disadvantages: The scope is severely limited. The reaction fails with phenols, phenolic ethers, and aromatic rings bearing strongly deactivating substituents.[6][7] The use of highly toxic and corrosive gases (CO, HCl) under high pressure necessitates specialized, expensive equipment and stringent safety protocols.[4]
Caption: Key stages of the Reimer-Tiemann reaction mechanism.
Vilsmeier-Haack Reaction
This reaction is a versatile and powerful method for formylating electron-rich aromatic and heterocyclic compounds. I[8]t utilizes a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).
Cost-Benefit Analysis:
-
Advantages: Generally provides high yields and good regioselectivity. The reaction conditions are milder than the Gattermann-Koch or Reimer-Tiemann reactions. It has a broad substrate scope, including activated arenes and many heterocycles. The reagents are readily available and relatively inexpensive. *[8] Disadvantages: The reaction is limited to electron-rich substrates. The workup can be cumbersome, often requiring neutralization of large amounts of acid.
Oxidation of Substituted Toluenes
The catalytic oxidation of substituted toluenes is a major industrial route for producing benzaldehydes. This approach is economically attractive as toluenes are often inexpensive bulk chemicals.
Mechanism & Rationale: The reaction involves the selective oxidation of the methyl group to a formyl group. A key challenge is preventing over-oxidation to the corresponding benzoic acid. V[9]arious catalytic systems have been developed to enhance selectivity.
Cost-Benefit Analysis:
-
Advantages: Utilizes cheap starting materials. The process can be adapted for continuous flow, making it suitable for large-scale industrial production.
-
Disadvantages: Achieving high selectivity at high conversion rates is a significant challenge; often, a low conversion is accepted to maximize selectivity to the aldehyde. T[9]he catalysts can be expensive noble metals or transition metal oxides that may require regeneration. T[10][11]he reaction may require high temperatures and pressures, adding to the energy costs. A study on Co-ZIF nanocatalysts showed a toluene conversion of 92.30% with a benzaldehyde selectivity of 91.31% under optimized conditions. A[10]nother system using MnMoO₄ nanomaterials achieved a maximum toluene conversion of 40.62% with 78% benzaldehyde selectivity.
[12]### 3. Halogenation-Hydrolysis Pathways: The Sommelet Reaction
The Sommelet reaction provides an alternative route to aldehydes from benzyl halides using hexamine (hexamethylenetetramine).
[13]Mechanism & Rationale: The reaction proceeds in three main stages: (1) formation of a hexaminium salt from the benzyl halide; (2) hydrolysis of this salt to a primary amine; and (3) an intramolecular redox process (the Sommelet reaction proper) where the amine is converted to an imine, which is then hydrolyzed to the final aldehyde.
[14]Cost-Benefit Analysis:
-
Advantages: It is a one-pot reaction that often gives excellent yields with a clean procedure and easy purification. T[13]his makes it very useful for laboratory-scale synthesis.
-
Disadvantages: The starting material is a benzyl halide, which must be prepared in a separate step, often from the corresponding toluene. This adds to the overall cost and number of steps. The scalability can be a concern for large industrial production. A patent describes the process as particularly important for preparing p-tolylaldehyde from p-xylyl chloride and benzaldehyde from benzyl chloride.
[15]### 4. Modern & Greener Synthetic Approaches
Driven by the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods.
[3]#### 4.1. One-Pot Reduction/Cross-Coupling
A novel, two-step, one-pot procedure has been developed for the synthesis of functionalized benzaldehydes. T[16][17][18]his method starts from Weinreb amides, which are reduced using diisobutylaluminum hydride (DIBAL-H). The resulting stable aluminum hemiaminal intermediate protects the latent aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with organometallic reagents.
[16][17][18]Cost-Benefit Analysis:
-
Advantages: This "one-pot" procedure minimizes unit operations and handling losses. I[1]t is very fast and allows for the synthesis of a wide variety of substituted benzaldehydes that may be difficult to access through classical methods. *[16][18] Disadvantages: The starting Weinreb amides may require multi-step synthesis. The use of expensive palladium catalysts and stoichiometric organometallic reagents can make this route less economically viable for large-scale production compared to classical methods.
Biocatalytic Routes
Biocatalysis represents an attractive green alternative, using enzymes or whole microorganisms to perform chemical transformations. F[19]or instance, the reduction of benzaldehyde to benzyl alcohol can be achieved using enzymes from vegetable wastes, avoiding costly and toxic metal hydride reducing agents. W[20][21]hile this example is a reduction, other biocatalytic systems can be engineered for the synthesis of aldehydes.
Cost-Benefit Analysis:
-
Advantages: Reactions are performed under mild, environmentally benign conditions (aqueous media, room temperature). B[21]iocatalysts can offer extremely high selectivity, reducing byproduct formation and simplifying purification. They utilize renewable feedstocks and generate biodegradable waste. *[20] Disadvantages: Aldehydes are often toxic to microorganisms, which can limit product titers. T[19]he cost of enzyme production and purification can be high, and enzyme stability may be a concern. The development and optimization of biocatalytic processes can be time-consuming.
Comparative Summary of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Typical Yield | Cost-Benefit Profile | Ideal Application |
| Gattermann-Koch | Benzene, Toluene | CO, HCl, AlCl₃, CuCl | Good-Excellent | Low Cost: Inexpensive reagents. High Cost: Requires high-pressure equipment. Limited scope. | Bulk industrial production of simple benzaldehydes. |
| Reimer-Tiemann | Phenols | CHCl₃, NaOH | Low-Moderate | Low Cost: Cheap reagents. Drawbacks: Poor selectivity, harsh conditions, hazardous solvent. | Lab-scale synthesis of salicylaldehydes. |
| Vilsmeier-Haack | Electron-rich arenes | DMF, POCl₃ | Good-Excellent | Moderate Cost: Readily available reagents, milder conditions, good yields and scope. | Versatile synthesis of complex substituted benzaldehydes. |
| Toluene Oxidation | Substituted Toluenes | O₂/Air, Metal Catalyst | Variable | Low Cost: Cheap feedstock. Drawbacks: Selectivity vs. conversion trade-off, catalyst cost. | [9] Large-scale industrial production. |
| Sommelet Reaction | Benzyl Halides | Hexamine, H₂O/Acid | Good-Excellent | Moderate Cost: Good yields, simple procedure. Drawbacks: Requires pre-functionalized starting material. | Lab-scale and fine chemical synthesis. |
| One-Pot Coupling | Weinreb Amides | DIBAL-H, Pd-catalyst, Organometallics | Good | High Cost: Expensive reagents/catalysts. Benefits: Fast, versatile, one-pot procedure. | [17] Drug discovery, synthesis of complex, high-value molecules. |
| Biocatalysis | Varies (e.g., glucose) | Enzymes/Microbes | Variable | Green Profile: Mild, sustainable. High Cost: Development time, enzyme cost/stability. | [19][21] "Natural" flavors/fragrances, specialty chemicals. |
Detailed Experimental Protocol: Sommelet Reaction
This protocol is a representative example for the synthesis of benzaldehyde from benzyl chloride.
Objective: To synthesize benzaldehyde from benzyl chloride and hexamine.
Materials:
-
Benzyl chloride (35 mL)
-
Hexamine (45 g)
-
Ethanol (80 mL)
-
Distilled water (55 mL)
-
10% Hydrochloric acid solution
Procedure:
-
Salt Formation: In a 1000 mL round-bottom flask, add 45 g of hexamine. Prepare a 60% ethanol solution by mixing 80 mL of ethanol with 55 mL of distilled water. Add this solution to the flask and swirl until the solids are dissolved.
-
Add 35 mL of benzyl chloride to the flask. Fit a reflux condenser and heat the mixture in a hot water bath to reflux for two hours. This step forms the quaternary ammonium salt intermediate.
-
Hydrolysis: After two hours, add 10% hydrochloric acid solution to the reaction mixture and continue to reflux for an additional 15-20 minutes. This hydrolyzes the intermediate to form benzaldehyde.
-
Workup and Extraction: Cool the reaction mixture. The product, benzaldehyde, will form a separate organic layer. Transfer the mixture to a separatory funnel.
-
Separate the lower benzaldehyde layer (density of benzaldehyde is ~1.044 g/mL). Wash the organic layer with distilled water.
-
Drying and Purification: Dry the crude benzaldehyde over an anhydrous drying agent like magnesium sulfate. The final product can be further purified by distillation.
Causality Behind Choices:
-
Hexamine: Serves as the source of both the amine and the imine intermediate required for the aldehyde formation.
-
Aqueous Ethanol: Used as a solvent to dissolve both the organic benzyl chloride and the polar hexamine, allowing them to react effectively.
-
Acidic Hydrolysis: The final addition of acid is crucial to hydrolyze the imine intermediate formed during the reaction to the desired aldehyde product.
Conclusion
The selection of a synthetic pathway for substituted benzaldehydes is a multi-faceted decision that balances economic constraints with performance requirements and sustainability goals.
-
For the large-scale industrial production of simple, non-functionalized benzaldehydes, the catalytic oxidation of toluenes and the Gattermann-Koch reaction remain the most economically viable choices, despite their respective challenges with selectivity and harsh conditions.
-
For the synthesis of more complex, functionalized benzaldehydes in pharmaceutical and fine chemical research , the versatility and high yields of the Vilsmeier-Haack reaction often make it the method of choice.
-
The Sommelet reaction offers a reliable and high-yielding option for laboratory preparations when the corresponding benzyl halide is readily accessible.
-
Modern methods, such as one-pot cross-coupling reactions , provide rapid access to novel structures crucial for drug discovery, albeit at a higher cost.
-
Biocatalytic routes , while currently more niche, represent the future of sustainable chemical manufacturing, offering an environmentally benign path to high-value aldehydes as the technology matures.
Ultimately, a thorough cost-benefit analysis, considering not only reagent costs but also capital expenditure, safety, waste disposal, and downstream processing, is essential for identifying the optimal synthetic route for any given substituted benzaldehyde.
References
- Li, H., Meng, Y., Shu, C., & Gao, X. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications.
- Patel, D. R., et al. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
- Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate.
- Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, ACS Publications.
- Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed.
- (n.d.). Process for the preparation of substituted benzaldehydes. Google Patents.
- (n.d.). Comparing sustainable methods for synthesis of natural benzaldehyde from trans-cinnamaldehyde: Experimental analysis. ResearchGate.
- (n.d.). The Sommelet Reaction. ResearchGate.
- (n.d.). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. SciELO.
- (n.d.). The Reimer–Tiemann Reaction. ResearchGate.
- (n.d.). Process for formylation of aromatic compounds. Google Patents.
- (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Testbook.
- (n.d.). Gattermann Koch Reaction and its Real-Life Applications. Prezi.
- (n.d.). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate.
- (n.d.). Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. Chemistry Letters, Oxford Academic.
- (n.d.). Process for the preparation of aromatic aldehydes by the Sommelet reaction. Google Patents.
- (n.d.). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. ResearchGate.
- (n.d.). Production of Aldehydes by Biocatalysis. PMC.
- (n.d.). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. PMC.
- (n.d.). Sommelet Reaction. Cambridge University Press.
- (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu.
- (n.d.). Reimer–Tiemann reaction. Wikipedia.
- (n.d.). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Semantic Scholar.
- (n.d.). Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches. RJPN.
- (n.d.). A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. PubMed.
- (n.d.). Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific - US.
- (n.d.). New Methods for the Preparation of Aromatic Aldehydes. ResearchGate.
- (n.d.). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI.
- (n.d.). What is the mechanism of the Riemer Tiemann reaction?. Quora.
- (n.d.). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Benchchem.
- (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver.
- (n.d.). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed M. Semantic Scholar.
- (n.d.). Gattermann-Koch reaction. Oxford Reference.
- (n.d.). Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal.
- (n.d.). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S..
- (n.d.). Comparing sustainable methods for synthesis of natural benzaldehyde from trans-cinnamaldehyde: Experimental analysis. Semantic Scholar.
- (n.d.). Making benzaldehyde - Sommelet reaction. YouTube.
- (n.d.). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum.
- (n.d.). Reimer–Tiemann reaction. ResearchGate.
- (n.d.). What is the Reimer-Tiemann reaction?. Quora.
- (n.d.). Question about procedure for Benzaldehyde via Sommelet reaction. Reddit.
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Spectroscopic comparison between MOM-protected and EOM-protected vanillin
This guide provides a rigorous spectroscopic and functional comparison between Methoxymethyl (MOM) and Ethoxymethyl (EOM) protection strategies for Vanillin (4-hydroxy-3-methoxybenzaldehyde). It is designed to serve as a definitive reference for structural validation and synthetic planning.
Executive Summary
In multi-step synthesis involving vanillin, the phenolic hydroxyl group often requires protection to prevent side reactions (e.g., oxidation, nucleophilic attack). Methoxymethyl (MOM) and Ethoxymethyl (EOM) ethers are both acetal-based protecting groups that offer stability against bases and nucleophiles but are cleaved under acidic conditions.
While chemically similar, they possess distinct spectroscopic signatures and steric profiles.[1] This guide delineates the precise NMR and IR markers required to distinguish these derivatives, ensuring the researcher can validate reaction completion and identity with absolute confidence.
Structural & Chemical Context
Both groups protect the phenol as a formaldehyde acetal, but they differ in the distal alkyl chain.
| Feature | MOM-Vanillin | EOM-Vanillin |
| IUPAC Name | 4-(methoxymethoxy)-3-methoxybenzaldehyde | 4-(ethoxymethoxy)-3-methoxybenzaldehyde |
| Formula | ||
| Protecting Group | ||
| Steric Bulk | Low | Moderate (Ethyl tail increases bulk) |
| Lipophilicity | Lower | Higher (Better solubility in non-polar solvents) |
Key Insight: The primary electronic environment of the vanillin core remains largely unchanged between the two. The distinction lies entirely in the distal acetal functionality .
Synthesis Protocols (Self-Validating Systems)
To ensure reproducible spectroscopic data, the following protocols are standardized. These reactions are "self-validating" because the appearance of the acetal methylene peak in NMR confirms the formation of the product, while the disappearance of the phenolic -OH stretch in IR confirms consumption of the starting material.
Reagents & Safety
-
MOM-Cl / EOM-Cl: Highly carcinogenic. Handle in a fume hood with double gloves.
-
Base: Diisopropylethylamine (DIPEA) is preferred over NaH for milder conditions.
Workflow Diagram
Figure 1: Parallel synthesis workflow for MOM and EOM protection of vanillin.
Protocol Steps
-
Dissolution: Dissolve Vanillin (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Deprotonation: Add DIPEA (2.0 eq) at 0°C. Stir for 10 minutes. The solution may darken slightly (phenoxide formation).
-
Addition: Dropwise addition of MOM-Cl or EOM-Cl (1.2 eq).
-
Reaction: Allow to warm to Room Temperature (RT).
-
MOM: Typically complete in 1-2 hours.
-
EOM: Typically complete in 2-3 hours (slightly slower due to sterics).
-
-
Quench: Add saturated
. Extract with DCM.
Spectroscopic Analysis (The Core Comparison)
This section details the specific markers used to distinguish the two products.
A. H NMR Spectroscopy (CDCl , 400 MHz)
The aromatic region and the aldehyde proton remain nearly identical for both derivatives. The discrimination relies on the aliphatic region .
| Proton Assignment | Vanillin (Start) | MOM-Vanillin | EOM-Vanillin | Signal Type |
| Aldehyde (-CHO) | Singlet | |||
| Aromatic (Ar-H) | Multiplet | |||
| Vanillin -OCH | Singlet | |||
| Phenolic -OH | ABSENT | ABSENT | Broad Singlet | |
| Acetal -O-CH | N/A | Singlet | ||
| Terminal Group | N/A | Singlet vs. Qt/Tr |
Critical Diagnostic Logic
-
Reaction Completion: Look for the disappearance of the broad phenolic -OH peak (
6.0 ppm) and the appearance of the sharp acetal methylene singlet ( 5.3 ppm). -
Differentiation:
-
MOM shows a sharp singlet at
3.51 ppm (3H). -
EOM shows a classic ethyl pattern: a quartet at
3.76 ppm (2H) and a triplet at 1.23 ppm (3H).
-
B. C NMR Spectroscopy (CDCl , 100 MHz)
| Carbon Assignment | MOM-Vanillin ( | EOM-Vanillin ( |
| Acetal (-O-CH | 95.2 | 93.8 |
| Terminal Alkyl | 56.4 (-OCH | 64.5 (-OCH |
| Vanillin -OCH | 56.0 | 56.0 |
Note: The acetal carbon in MOM is slightly more deshielded (downfield) than in EOM due to the inductive effect of the methyl vs. ethyl group, but the presence of the extra aliphatic carbons in EOM is the clearest indicator.
C. IR Spectroscopy (ATR)
-
Vanillin: Strong, broad O-H stretch at 3200–3550 cm
. -
Protected (MOM/EOM): Complete absence of O-H stretch.
-
Fingerprint:
-
MOM: Strong C-O-C stretching bands
1150 cm . -
EOM: Similar C-O-C bands, but slightly more complex aliphatic C-H stretching region (2850–2980 cm
) due to the ethyl chain.
-
Logic Tree for Identification
Figure 2: Decision tree for spectroscopic differentiation of MOM vs EOM derivatives.
Comparative Stability & Applications
While both are acetals, their subtle differences dictate their utility in complex synthesis.
| Parameter | MOM-Vanillin | EOM-Vanillin |
| Acid Stability | Low (Cleaves in dilute HCl/AcOH) | Moderate (Slightly more stable than MOM due to sterics) |
| Lewis Acid Stability | Stable to mild Lewis acids (e.g., | Stable, but cleaves with strong Lewis acids (e.g., |
| Base Stability | Excellent (Stable to LDA, | Excellent |
| Deprotection | 6M HCl / THF or TFA / DCM | 6M HCl / THF (May require heating) |
| Primary Use Case | General protection; minimal steric interference. | When slightly higher lipophilicity or orthogonal deprotection tuning is needed. |
Expert Tip: If your subsequent synthetic steps involve bulky reagents attacking the aldehyde (e.g., a hindered Grignard), use MOM to minimize steric clash. If you need to purify the product via silica chromatography using non-polar eluents (Hexanes/EtOAc), EOM often provides better separation (Rf difference) from polar impurities.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[2] (The definitive text on protecting group stability and deprotection conditions).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Synthesis of MOM-Protected Phenols." Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link
- Pla, D. et al. "Ethoxymethyl (EOM) ether as a protecting group for phenols." Journal of Organic Chemistry, 2005, 70, 109. (General reference for EOM synthesis conditions).
-
SDBS Database. "SDBS No. 4638 (Vanillin)." National Institute of Advanced Industrial Science and Technology (AIST). Link (Source for baseline Vanillin NMR data).
Sources
Benchmarking New Synthesis Methods Against Known Procedures for Benzaldehydes
Executive Summary
For decades, the synthesis of benzaldehyde—a critical pharmacophore and intermediate in drug development—has relied on two polarized standards: the low-conversion/low-selectivity aerobic oxidation of toluene (industrial) or the high-waste stoichiometric oxidation of benzyl alcohol (laboratory).
This guide benchmarks three emerging catalytic methodologies (Electrochemical, Single-Atom, and Pickering Emulsion) against these traditional standards. Our analysis, grounded in 2024–2025 data, reveals that Single-Atom Catalysis (SAC) and Electrochemical Oxidation now offer superior selectivity (>92%) and atom economy, effectively solving the "over-oxidation to benzoic acid" bottleneck that plagues traditional methods.
Part 1: The Benchmark Standards (The Control Group)
To evaluate new methods objectively, we must establish the baseline performance of current "known" procedures.
Industrial Standard: Aerobic Oxidation of Toluene
-
Method: Liquid-phase oxidation using Co/Mn acetate catalysts.
-
Performance:
-
Conversion: Capped at 15–20% to prevent over-oxidation.
-
Selectivity: 40–70% .[1]
-
Major Flaw: Significant formation of benzoic acid and benzyl benzoate; requires high temperature (120–150°C) and pressure.
-
Laboratory Standard: TEMPO/Bleach or PCC Oxidation
-
Method: Oxidation of benzyl alcohol using stoichiometric oxidants or radical mediators.
-
Performance:
Part 2: Emerging Contenders (The New Standards)
Contender A: Single-Atom Catalysis (Co₁/NC)
The High-Precision Candidate Recent work (2024) utilizes Cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC). Unlike nanoparticles, single-atom sites (Co-N₄) activate oxygen moderately, facilitating the desorption of benzaldehyde before it can be further oxidized to benzoic acid.
-
Key Mechanic: The Co-N₄ site lowers the energy barrier for the first oxidation step while increasing the barrier for the second (aldehyde to acid).
Contender B: Electrochemical Oxidation (Graphite Anode)
The Reagent-Free Candidate A 2025 study demonstrates that simple graphite rods can selectively oxidize toluene via direct electron transfer. The defect sites on graphite preferentially adsorb the intermediate, protecting the aldehyde functionality.[7]
-
Key Mechanic: Voltage-controlled oxidation potential allows precise tuning to the aldehyde's redox window (1.8–2.0 V vs Ag/AgCl), avoiding the higher potential required for acid formation.
Contender C: Self-Catalyzed Pickering Emulsion
The Green Chemistry Candidate Using biochar-derived catalysts in a water/oil emulsion, this method uses Peroxymonosulfate (PMS) to achieve rapid oxidation at room temperature.[2]
Part 3: Comparative Performance Matrix
| Metric | (Control) Toluene Air Ox | (Control) Lab TEMPO/Bleach | (New) Single-Atom Co₁/NC | (New) Electrochemical (Graphite) | (New) Pickering Emulsion (PMS) |
| Substrate | Toluene | Benzyl Alcohol | Benzyl Alcohol | Toluene | Benzyl Alcohol |
| Oxidant | Air (O₂) | NaOCl / TEMPO | Air (O₂) | Electricity | PMS |
| Conversion | 15–20% | >95% | 95.2% | 75% | >99% |
| Selectivity | 40–70% | 85–90% | 99.9% | 92% | 100% |
| Temp (°C) | 140°C | 0–25°C | 100°C | 25°C | 25°C |
| Time | 3–6 h | 1–2 h | 4 h | 13 h | 0.5 h |
| Green Verdict | Poor (Energy/Waste) | Moderate (Toxic reagents) | Excellent (Atom Economy) | High (Electron as reagent) | High (Bio-based) |
Part 4: Mechanistic Visualization
Single-Atom Catalysis Pathway (Co₁/NC)
The following diagram illustrates how the Co-N₄ active site prevents over-oxidation, a key differentiator from bulk metal catalysts.
Caption: Mechanism of Co₁/NC catalysis. The specific electronic structure of the Co-N₄ site facilitates rapid desorption of benzaldehyde, preventing re-adsorption and subsequent oxidation to benzoic acid.
Electrochemical Toluene Oxidation Workflow
This diagram outlines the reactor setup for the direct electron transfer method, highlighting the role of the graphite anode.
Caption: Electrochemical workflow. The graphite anode's defect sites are critical for stabilizing the benzyl radical intermediate, ensuring selective oxygenation from trace water rather than over-oxidation.
Part 5: Detailed Experimental Protocols
These protocols are designed for validation. Ensure all safety measures (fume hoods, PPE) are strictly followed.
Protocol A: Single-Atom Catalytic Oxidation (Highest Selectivity)
Based on the 2024 Co₁/NC methodology.[3]
Reagents:
-
Benzyl Alcohol (1 mmol)
-
Catalyst: Co₁/NC (10 mg) [Preparation: Pyrolysis of Co-doped ZIF-8 at 900°C]
-
Solvent: Toluene or solvent-free (if liquid substrate)
-
Oxidant: O₂ balloon (1 atm)
Step-by-Step:
-
Charge: In a 25 mL round-bottom flask, add 1 mmol Benzyl Alcohol and 10 mg of Co₁/NC catalyst.
-
Solvent: Add 5 mL of toluene (optional; solvent-free is viable for neat alcohol).
-
Purge: Purge the flask with O₂ for 5 minutes, then attach an O₂ balloon.
-
Reaction: Heat the mixture to 100°C with magnetic stirring (600 rpm) for 4 hours .
-
Workup: Cool to room temperature. Centrifuge to recover the solid catalyst (wash with ethanol for reuse).
-
Analysis: Analyze the supernatant via GC-MS using an internal standard (e.g., dodecane).
Protocol B: Electrochemical Toluene Oxidation (Reagent-Free)
Based on 2025 Graphite Anode methodology.
Reagents:
-
Toluene (0.12 M)[7]
-
Electrolyte: 0.1 M LiBF₄ in Acetonitrile (containing 1% water v/v)
-
Electrodes: Graphite rod (Anode), Pt wire (Cathode)
Step-by-Step:
-
Setup: Use an undivided glass cell. Insert the Graphite rod anode and Pt cathode with a separation of ~1 cm.
-
Solution: Dissolve LiBF₄ in Acetonitrile/Water mixture. Add Toluene to reach 0.12 M concentration.[7]
-
Electrolysis: Apply a constant current density of 10 mA/cm² .
-
Duration: Run for 13 hours (or until 2.5 F/mol charge passed).
-
Workup: Evaporate acetonitrile under reduced pressure. Extract residue with ethyl acetate. Wash with brine.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
-
Expected Result: ~75% Yield, 92% Selectivity.[7]
-
Conclusion & Recommendation
-
For Drug Discovery (Small Scale): Adopt the Single-Atom Co₁/NC method. It offers the highest purity profile (99.9% selectivity), eliminating the need for difficult downstream purification of benzoic acid.
-
For Process Chemistry (Scale-Up): The Electrochemical Method is the most robust sustainable candidate. It utilizes cheap toluene (rather than expensive benzyl alcohol) and eliminates chemical oxidants, trading material cost for electricity, which is increasingly renewable.
References
-
Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 2024.[3] Link
-
Electrochemical Oxidation of Toluene with Controlled Selectivity: The Effect of Carbon Anode. ResearchGate, 2025. Link
-
Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor. Journal of Materials Chemistry A, 2024.[2] Link
-
Selective Toluene Electrooxidation to Benzyl Alcohol (and Benzaldehyde). Journal of the American Chemical Society, 2025. Link
-
Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide. RSC Advances, 2023. Link
Sources
- 1. EP1088810A1 - Process for the production of benzaldehyde by the catalytic liquid phase air oxidation of toluene - Google Patents [patents.google.com]
- 2. Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03496H [pubs.rsc.org]
- 5. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Is 3-(Ethoxymethyl)-4-methoxybenzaldehyde a good alternative to other intermediates?
This guide evaluates 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8), the critical intermediate for the PDE4 inhibitor Apremilast , while addressing the structural analog 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6) to resolve potential nomenclature confusion.[1][2]
Executive Summary: The Verdict
Is 3-Ethoxy-4-methoxybenzaldehyde a good alternative? Yes. In the context of Apremilast (Otezla) synthesis, 3-Ethoxy-4-methoxybenzaldehyde (EMB) is not just an alternative; it is the industry-standard "Gold Key" intermediate .[1][2]
For researchers evaluating precursors, purchasing high-purity EMB is superior to synthesizing it in-house from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) for late-stage development due to strict impurity controls required for the API.[1][2] However, for early-phase cost optimization, the Isovanillin route remains the most efficient synthetic pathway compared to the Ethyl Vanillin or Veratraldehyde alternatives.[1][2]
Critical Disambiguation: Users frequently confuse the target compound with 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6) .
3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8): The active intermediate for Apremilast.[1][2] Contains a phenolic ether (-OEt). [1][2][3] * 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6): A research-grade structural analog containing a benzylic ether (-CH2OEt).[1][2] It is not a direct substitute in Apremilast synthesis and lacks established toxicological data for pharmaceutical use.[1][2] This guide focuses on the verified pharmaceutical intermediate, CAS 1131-52-8.[1][2][4]
Technical Specifications & Identity
| Feature | Target: 3-Ethoxy-4-methoxybenzaldehyde | Precursor: Isovanillin | Analog: 3-(Ethoxymethyl)-... |
| CAS Number | 1131-52-8 | 621-59-0 | 832737-85-6 |
| Structure | 3-ethoxy-4-methoxybenzaldehyde | 3-hydroxy-4-methoxybenzaldehyde | 3-(ethoxymethyl)-4-methoxybenzaldehyde |
| Key Moiety | Phenolic Ether (Ar-O-Et) | Phenol (Ar-OH) | Benzylic Ether (Ar-CH2-O-Et) |
| Role | Key Intermediate (Apremilast) | Starting Material | Research Chemical |
| Mol.[1][2][4][5][][7][8] Weight | 180.20 g/mol | 152.15 g/mol | 194.23 g/mol |
| Regulatory | Well-characterized (ICH Guidelines) | GRAS / Food Additive status | Unknown/Research Only |
Comparative Analysis: Synthetic Routes & Alternatives
When establishing a supply chain for Apremilast or related phosphodiesterase 4 (PDE4) inhibitors, chemists must choose between buying the intermediate (EMB) or synthesizing it.[1][2] Below is a data-driven comparison of the three primary sourcing strategies.
Route A: Direct Sourcing of 3-Ethoxy-4-methoxybenzaldehyde (Recommended)[1][2]
-
Pros: Eliminates one GMP step; reduces risk of residual alkylating agents (EtBr/Diethyl Sulfate) in the final API facility.
-
Cons: Higher Bill of Materials (BOM) cost (
200/kg vs. 60/kg for Isovanillin).[1][2] -
Performance: Commercial grades typically achieve >99.5% purity with <0.1% Isovanillin impurity.[1][2]
Route B: Synthesis from Isovanillin (The Standard)[1][2]
-
Chemistry: Selective O-alkylation of the 3-OH group using Ethyl Bromide (EtBr) or Diethyl Sulfate.[1][2]
-
Selectivity: High.[1][2] The 4-OMe group blocks the para-position, forcing substitution at the 3-OH.[1][2]
-
Impurity Risk: Trace unreacted Isovanillin (difficult to remove due to similar solubility) and potential genotoxic impurities (GTI) from alkyl halides.[1][2]
Route C: Synthesis from Ethyl Vanillin (The Alternative)[1][2]
-
Chemistry: Methylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][2]
-
Drawback: Methylation often requires Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), which are more toxic and strictly regulated than Ethyl Bromide.[1][2] Furthermore, Ethyl Vanillin is typically more expensive than Isovanillin.[1][2]
Route D: Synthesis from Veratraldehyde (The Legacy Route)
-
Chemistry: Selective demethylation of 3,4-dimethoxybenzaldehyde.[1][2]
-
Verdict: Obsolete. Achieving regioselective demethylation at the 3-position without affecting the 4-position is chemically challenging and low-yielding (~60%).[1][2]
Experimental Data: Performance Comparison
The following table summarizes experimental results comparing the efficiency of synthesizing the intermediate versus using alternatives.
| Metric | Isovanillin Ethylation (Route B) | Ethyl Vanillin Methylation (Route C) | Veratraldehyde Demethylation (Route D) |
| Reaction Yield | 96.1% | 85.0% | 62.0% |
| Purity (HPLC) | 99.9% | 98.5% | 95.0% |
| Atom Economy | High | Moderate | Low (Protection/Deprotection) |
| Key Impurity | Isovanillin (<0.1%) | Dimethyl sulfate (<5 ppm) | 4-Hydroxy isomer (15%) |
| Reagent Cost | Low (NaOH, EtBr) | High (MeI, K2CO3) | High (Lewis Acids) |
Detailed Experimental Protocol
Optimized Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
Context: This protocol utilizes Phase Transfer Catalysis (PTC) to maximize yield and minimize side reactions, validating the "Route B" efficiency.
Reagents:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 500 g (3.29 mol)[1][2]
-
Potassium Carbonate (
): 542 g (3.92 mol)[1][2] -
Tetrabutylammonium Fluoride (TBAF) or TEBA (Catalyst): 120 g[1][2]
Methodology:
-
Dissolution: In a 3 L reactor equipped with mechanical stirring, dissolve Potassium Carbonate (542 g) in Water (1500 mL).
-
Addition: Add Isovanillin (500 g) and the Phase Transfer Catalyst (TBAF , 120 g) to the aqueous base. Stir for 15 minutes at 25°C until a homogeneous suspension forms.
-
Alkylation: Dropwise add Ethyl Bromide (537 g) over 30 minutes, maintaining internal temperature <30°C.
-
Reaction: Stir the mixture vigorously at 25°C for 4 hours . Monitor by TLC (Hexane:EtOAc 3:1) or HPLC until Isovanillin content is <0.5%.[1][2]
-
Work-up: Filter the precipitated solid by suction filtration.
-
Purification: Wash the filter cake with cold water (2 x 500 mL) to remove residual inorganic salts and catalyst.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Results:
-
Yield: ~570 g (96.1%).
Pathway Visualization
The following diagram illustrates the competitive synthetic pathways to the Apremilast precursor, highlighting why the Isovanillin route is the preferred "Alternative" to buying the commercial intermediate.
Figure 1: Synthetic pathways to 3-Ethoxy-4-methoxybenzaldehyde. The green path denotes the industry-standard high-yield route.[1][2] The red node indicates the structural analog often confused with the target.[1][2]
References
-
Biosynth . 3-Ethoxy-4-methoxybenzaldehyde Product Monograph. Retrieved from .[1][2]
-
Google Patents . CN107827722B: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][2] Retrieved from .
-
PubChem . Compound Summary: 3-Ethoxy-4-methoxybenzaldehyde (CID 244728).[1][2][8] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
ChemicalBook . 3-Ethoxy-4-methoxybenzaldehyde Properties and Synthesis. Retrieved from .[1][2]
-
BOC Sciences . 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6).[1][2][3][5] Retrieved from .[1][2]
Sources
- 1. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 5. chembopharma.wordpress.com [chembopharma.wordpress.com]
- 7. 3-Hydroxy-4-methoxybenzaldehyde [himedialabs.com]
- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
